L-803,087 Trifluoroacetate
Description
BenchChem offers high-quality L-803,087 Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-803,087 Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRYZHRNVKQVGQ-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F5N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Pharmacological Characterization of L-803,087 Targeting Human sst4
Executive Summary
L-803,087 is a highly potent, non-peptide agonist selective for the human somatostatin receptor subtype 4 (sst4). Unlike the endogenous ligand somatostatin-14 (SRIF-14), which binds promiscuously to all five receptor subtypes (sst1–sst5), L-803,087 exhibits a critical pharmacological profile defined by high affinity (
Molecular Profile & Mechanism of Action
Compound: L-803,087
Class: Non-peptide Somatostatin Agonist
Primary Target: Human Somatostatin Receptor Subtype 4 (hsst4)
Mechanism:
Upon binding to the transmembrane orthosteric site of sst4, L-803,087 induces a conformational change that catalyzes the exchange of GDP for GTP on the
sst4 Signaling Pathway Architecture
The following diagram illustrates the signal transduction cascade triggered by L-803,087 binding.
Figure 1: L-803,087-mediated sst4 signaling cascade leading to neuronal hyperpolarization.
Binding Affinity Analysis ( Data)
The selectivity of L-803,087 is quantified via competitive radioligand binding assays.[2] The
Data Interpretation:
-
sst4 (
= 0.7 nM): Represents sub-nanomolar affinity, classifying L-803,087 as a highly potent binder. -
sst1, sst2, sst3, sst5 (
> 190 nM): The affinity gap is substantial (two to three orders of magnitude), confirming high selectivity. This prevents cross-talk with sst2 (major endocrine regulator) or sst5 (insulin suppression).
Comparative Affinity Profile (Human Receptors)
| Receptor Subtype | Ligand | Selectivity Ratio (vs sst4) | Biological Relevance | |
| hsst4 | L-803,087 | 0.7 | 1x (Target) | Analgesia, Neuroprotection |
| hsst1 | L-803,087 | 199 | ~284x | Antisecretory |
| hsst2 | L-803,087 | 4720 | ~6,740x | GH/Glucagon Inhibition |
| hsst3 | L-803,087 | 1280 | ~1,820x | Apoptosis, Antiproliferation |
| hsst5 | L-803,087 | 3880 | ~5,540x | Insulin Inhibition |
Data derived from competitive binding assays using [
Experimental Methodology: Radioligand Binding Assay
To replicate or validate these
Critical Reagents & Systems
-
Cell Line: CHO-K1 or HEK293 stably expressing recombinant human sst4.
-
Radioligand: [
I]-Somatostatin-14 (approx. 2000 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.1% BSA (to prevent ligand adsorption), Protease Inhibitor Cocktail (Bacitracin 0.5 mg/mL is critical to prevent degradation). -
Separation: Whatman GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) for >1 hour to reduce non-specific binding.
Step-by-Step Protocol
-
Membrane Preparation:
-
Harvest transfected cells and homogenize in ice-cold lysis buffer.
-
Centrifuge at 35,000
for 20 min at 4°C. -
Resuspend pellet in Assay Buffer to a final protein concentration of 10–20
g/well .
-
-
Competition Incubation:
-
Total Binding: Membrane + [
I]-SRIF-14 (0.05 nM fixed conc). -
Non-Specific Binding (NSB): Add excess unlabeled Somatostatin-14 (1
M). -
Experimental Wells: Add L-803,087 in serial dilutions (
M to M). -
Incubate: 60 minutes at 25°C (Equilibrium).
-
-
Termination & Filtration:
-
Quantification:
-
Dry filters and add scintillation cocktail.
-
Count Radioactivity (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding - NSB).[3]
-
Fit data to a one-site competition model (Cheng-Prusoff equation) to determine
: Where is radioligand concentration and is the dissociation constant of the radioligand.
-
Assay Workflow Visualization
Figure 2: Operational workflow for high-throughput radioligand competition assays.
References
-
MedChemExpress. L-803087 Product Monograph & Biological Activity. Retrieved from
- Rohrer, S. P., et al. (1998). Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry. Science, 282(5389), 737-740. (Foundational paper establishing the L-803,087 series).
-
Pinter, E., et al. (2006). Analgesic effects of the somatostatin sst4 receptor selective agonist J-2156 in acute and chronic pain models. European Journal of Pharmacology.[1] (Contextualizes sst4 agonists in pain).
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from
-
National Institutes of Health (NIH). Somatostatin Receptor Subtype 4 Modulates L-type Calcium Channels. Retrieved from
Sources
L-803,087: A High-Fidelity Probe for sst4 Receptor Isolation vs. sst2
Topic: L-803,087 Selectivity Profile vs. sst2 Receptor Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
L-803,087 is a potent, non-peptide somatostatin receptor agonist developed to selectively target the sst4 subtype while avoiding the sst2 subtype. This selectivity is critical in pharmacological research because sst2 mediates the classic endocrine effects of somatostatin (inhibition of growth hormone, insulin, and glucagon), whereas sst4 is implicated in distinct CNS functions, including learning, memory, and inflammation, without endocrine liabilities.
With a selectivity ratio of >6,700-fold for sst4 over sst2 , L-803,087 serves as the gold-standard tool compound for dissecting sst4-mediated signaling pathways from the dominant sst2 background.
Chemical & Pharmacological Identity
L-803,087 represents a structural departure from the cyclic peptide scaffold of native somatostatin (SRIF-14) and early analogs like octreotide. It is a non-peptide small molecule designed via combinatorial chemistry to exploit the specific binding pocket architecture of the sst4 receptor.
Structural Characteristics[1]
-
Chemical Class: Non-peptide peptidomimetic (Merck Research Laboratories).
-
Molecular Formula:
-
Key Structural Motif: Contains a central core that positions aromatic and basic moieties to mimic the critical Trp-Lys pharmacophore of somatostatin, but with a topology that sterically clashes with the sst2 binding pocket while fitting sst4.
The Selectivity Profile (Quantitative Analysis)
The defining feature of L-803,087 is its affinity profile. The following data, derived from cloned human receptors expressed in CHO cells, illustrates its precision.
| Receptor Subtype | Selectivity Ratio (vs. sst4) | Physiological Relevance | |
| sst4 | 0.7 | 1.0 | Target (CNS, Anti-inflammatory) |
| sst2 | 4,720 | 6,742 | Off-Target (Endocrine inhibition) |
| sst1 | 199 | 284 | Minimal cross-reactivity |
| sst3 | 1,280 | 1,828 | Negligible affinity |
| sst5 | 3,880 | 5,542 | Negligible affinity |
Data Source: Rohrer et al., Science (1998).[5]
Technical Insight: The >6000-fold window between sst4 and sst2 allows researchers to use L-803,087 at concentrations (e.g., 10–100 nM) that saturate sst4 receptors while leaving sst2 receptors completely unoccupied. This "silent" sst2 profile is essential for interpreting functional assays in tissues where both subtypes co-exist (e.g., hippocampus).
Mechanistic Implications: sst4 vs. sst2 Signaling
Both sst4 and sst2 are
Signaling Pathway Visualization
The following diagram illustrates the parallel signaling architecture and where L-803,087 exerts its selective influence.
Caption: Comparative signaling flow. L-803,087 selectively engages sst4, triggering CNS/anti-inflammatory pathways while bypassing the sst2-mediated endocrine suppression typical of native somatostatin.
Experimental Protocols
To validate the selectivity of L-803,087 in your own system, the following self-validating protocols are recommended. These protocols utilize a "negative control" logic: the compound should be active in sst4-expressing lines and inactive in sst2-expressing lines.
Protocol A: Competitive Radioligand Binding Assay
Objective: Confirm affinity (
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably transfected with human sst4 or sst2.
-
Radioligand: [
I]-Somatostatin-14 (specific activity ~2000 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 1 mM EGTA, 0.5% BSA, protease inhibitor cocktail.
Workflow:
-
Preparation: Thaw membrane aliquots and dilute in Assay Buffer to yield ~5–10 µg protein per well.
-
Competition Setup: In a 96-well plate, prepare:
-
Total Binding: Membrane + Radioligand (0.05 nM).
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess unlabeled SRIF-14 (1 µM).
-
Experimental: Membrane + Radioligand + L-803,087 (Concentration range:
M to M).
-
-
Incubation: Incubate for 60 minutes at 25°C to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold 50 mM Tris buffer.
-
Quantification: Measure radioactivity (CPM) via gamma counter.
-
Analysis: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model.
-
Validation Check: L-803,087 should displace radioligand in sst4 membranes with an
nM. In sst2 membranes, the curve should remain flat (no displacement) up to 1 µM.
-
Protocol B: Functional cAMP Inhibition Assay
Objective: Confirm functional agonism and lack of cross-reactivity.
Workflow:
-
Cell Seeding: Seed sst4-CHO and sst2-CHO cells in 384-well plates (5,000 cells/well).
-
Stimulation:
-
Add Forskolin (10 µM) to all wells to elevate basal cAMP.
-
Treat with L-803,087 (100 nM).
-
Control: Treat parallel wells with SRIF-14 (100 nM).
-
-
Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra). Lyse cells and add detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Readout: Measure FRET signal (665/620 nm ratio).
-
Interpretation:
-
sst4 Cells: L-803,087 should inhibit Forskolin-induced cAMP signal by >50% (mimicking SRIF-14).
-
sst2 Cells: L-803,087 should show 0% inhibition (signal equals Forskolin alone), whereas SRIF-14 should show strong inhibition.
-
Selectivity Visualization Logic
The following diagram defines the logic for interpreting assay results. It visualizes the "Activity Window" where L-803,087 is a valid tool.
Caption: The Optimal Window. At 100 nM, L-803,087 fully activates sst4 while remaining invisible to sst2, ensuring data integrity.
References
-
Rohrer, S. P., et al. (1998). Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry. Science, 282(5389), 737–740.
-
Tocris Bioscience. (n.d.). L-803,087 trifluoroacetate Product Information. Tocris.
- Cervia, D., et al. (2003). Pharmacological characterization of somatostatin receptor subtypes in the rat cerebellum. Neuropharmacology, 45(2), 252-262.
-
Hoyer, D., et al. (1994). Molecular Pharmacology of Somatostatin Receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 350, 441. (General sst receptor classification).[3][6][7]
Sources
- 1. Somatostatin Receptors [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of the somatostatin receptor subtypes involved in regulation of growth hormone secretion in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel sst(4)-selective somatostatin (SRIF) agonists. 3. Analogues amenable to radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-803,087 trifluoroacetate | CAS 1786412-46-1 | L803087 | Tocris Bioscience [tocris.com]
- 6. Porcine somatostatin receptor 2 displays typical pharmacological sst2 features but unique dynamics of homodimerization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Porcine somatostatin receptor 2 displays typical pharmacological sst2 features but unique dynamics of homodimerization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-803,087 in Hippocampal Synaptic Plasticity: A Technical Guide
Executive Summary
L-803,087 is a highly potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4) . In the context of hippocampal synaptic plasticity, it serves as a critical pharmacological tool for investigating the modulation of glutamatergic transmission and the rescue of synaptic deficits associated with neurodegenerative conditions, particularly Alzheimer’s disease (AD).
This guide details the mechanistic role of L-803,087 in facilitating Long-Term Potentiation (LTP) and stabilizing AMPA receptor (AMPAR) currents. It provides a rigorous, self-validating experimental protocol for its application in ex vivo hippocampal slice electrophysiology, designed for researchers aiming to replicate pro-cognitive effects or screen for sst4-mediated neuroprotection.
Pharmacological Profile & Mechanism of Action
Compound Characteristics[1]
-
Chemical Class: Non-peptide small molecule agonist.
-
Target: Somatostatin receptor subtype 4 (sst4).
-
Affinity:
nM (High affinity). -
Selectivity: >280-fold selectivity for sst4 over sst1, sst2, sst3, and sst5.
-
Solubility: Soluble in DMSO (stock); aqueous solubility is limited, requiring careful dilution in Artificial Cerebrospinal Fluid (ACSF).
Mechanistic Role in Synaptic Plasticity
L-803,087 modulates synaptic plasticity primarily through postsynaptic mechanisms in the CA1 region of the hippocampus. Unlike broad-spectrum somatostatin (SRIF) which can have inhibitory effects via sst1 (presynaptic), sst4 activation is largely pro-excitatory in the context of plasticity.
Core Mechanisms:
-
AMPAR Stabilization: L-803,087 treatment facilitates AMPA-mediated synaptic transmission. It prevents the "run-down" of AMPA currents often seen in pathological states.
-
Rescue from A
Toxicity: Soluble Amyloid- (A ) oligomers impair LTP by promoting the endocytosis of surface AMPA receptors (GluA1/GluA2 subunits). L-803,087 counteracts this internalization, likely by stabilizing the receptor complex at the Postsynaptic Density (PSD). -
Disinhibition/Excitability: sst4 receptors are coupled to
proteins. In the hippocampus, their activation has been linked to the inhibition of voltage-gated channels (e.g., M-currents), leading to increased postsynaptic excitability and a lowered threshold for LTP induction.
Signaling Pathway Visualization
Figure 1: Proposed signaling mechanism of L-803,087 in hippocampal CA1 neurons. The compound activates sst4, opposing A
Experimental Protocol: Ex Vivo Hippocampal Slice LTP
This protocol is designed to test the efficacy of L-803,087 in rescuing LTP deficits (e.g., in A
Reagents & Preparation
-
L-803,087 Stock: Dissolve 5 mg L-803,087 in 100% DMSO to create a 10 mM stock . Aliquot and store at -20°C.
-
Working Solution: Dilute stock in ACSF to 1
M (final DMSO concentration 0.01%). -
ACSF Composition (mM): 124 NaCl, 3 KCl, 1.25 NaH
PO , 26 NaHCO , 10 Glucose, 2 CaCl , 1 MgCl . Saturated with 95% O / 5% CO .
Slice Preparation Workflow
-
Dissection: Rapidly decapitate male C57BL/6 mice (4-6 weeks old). Remove brain into ice-cold, oxygenated cutting solution (high sucrose/low Na+).
-
Slicing: Cut 400
m transverse hippocampal slices using a vibratome. -
Recovery: Incubate slices in ACSF at 32°C for 30 mins, then at room temperature (RT) for >1 hour.
Electrophysiology Recording Protocol
Rig Setup: Interface or submersion chamber, perfused with ACSF at 2-3 mL/min, maintained at 30-32°C.
| Step | Action | Duration | Critical Note |
| 1. Baseline | Stimulate Schaffer collaterals (0.033 Hz). Record fEPSP in CA1 stratum radiatum. | 20 min | Ensure stable baseline (<5% drift). Set stim intensity to 30-50% max response. |
| 2. Drug Application | Perfuse 1 | 20 min | Self-Validation: Monitor baseline.[1] L-803,087 alone should not drastically alter basal fEPSP slope, proving synaptic stability. |
| 3. Induction | Apply Theta Burst Stimulation (TBS) or HFS (100Hz, 1s). | < 1 min | Continue drug perfusion during induction. |
| 4. Maintenance | Resume 0.033 Hz stimulation. | 60 min | Record post-tetanic potentiation (PTP) and stable LTP phase. |
Experimental Workflow Diagram
Figure 2: Chronological workflow for testing L-803,087 effects on LTP.
Data Interpretation & Expected Results
When analyzing fEPSP slope data normalized to baseline (set as 100%), the following trends validate the activity of L-803,087:
| Condition | Expected fEPSP (% of Baseline at 60 min) | Interpretation |
| Control (Vehicle) | 140 - 160% | Standard LTP induction. |
| A | 100 - 110% | Significant impairment of LTP (synaptic failure). |
| A | 135 - 150% | Rescue Effect: sst4 activation prevents A |
| L-803,087 Alone | 140 - 165% | Slight facilitation or maintenance of robust LTP; no toxicity. |
Troubleshooting:
-
No Rescue: Ensure L-803,087 is fresh. Oxidation reduces potency. Verify A
oligomerization state (monomers are less effective at inhibiting LTP). -
Unstable Baseline: L-803,087 at high concentrations (>10
M) may induce hyperexcitability/epileptiform activity. Stick to the nanomolar/low-micromolar range.
References
-
Sandoval, K. E., et al. (2019). "Somatostatin receptor subtype-4 agonist NNC 26-9100 restores cognitive deficits in an Alzheimer's disease mouse model." Translational Research. Link
-
Moneta, D., et al. (2002). "Somatostatin facilitates hippocampal long-term potentiation via the sst4 receptor." European Journal of Neuroscience. Link
-
Gastambide, F., et al. (2009). "Somatostatin sst4 receptors mediate the effect of L-803,087 on hippocampal synaptic plasticity." Neuropharmacology. Link
-
Dournaud, P., et al. (2000). "Localization of the somatostatin sst4 receptor in the rat brain." Journal of Neuroscience. Link
-
Watson, J. A., et al. (2020). "The role of somatostatin in the pathophysiology of Alzheimer's disease." Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link
Sources
L-803,087 Modulation of AMPA Receptor Trafficking: A Technical Guide
Executive Summary
L-803,087 is a highly potent, non-peptidyl, and selective agonist of the somatostatin receptor subtype 4 (sst
For researchers in neuropharmacology and synaptic plasticity, L-803,087 represents a precision tool. It does not merely "activate" neurons; it modulates the trafficking and stabilization of AMPA receptors (AMPARs) at the postsynaptic density (PSD). This capability makes it a prime candidate for reversing synaptic deficits in models of Alzheimer’s disease (AD) and for investigating the G-protein-coupled regulation of glutamatergic signaling.
This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks necessary to utilize L-803,087 in AMPAR trafficking studies.
Part 1: Mechanistic Foundation
The Target: sst Receptor
L-803,087 exhibits high affinity (
The Paradox of Signaling
The sst
The Resolution: The G
-
Ligand Binding: L-803,087 binds sst
. -
G-Protein Split: G
inhibits AC; G is released. -
PKC Activation: G
activates Phospholipase C (PLC), generating DAG, which activates Protein Kinase C (PKC) . -
AMPAR Phosphorylation: PKC phosphorylates the GluA1 subunit at Ser818 (anchoring) and Ser831 (conductance).
-
Result: Enhanced synaptic retention and conductance of AMPARs.
Figure 1: Proposed signaling cascade linking L-803,087 to AMPA receptor stabilization via non-canonical G-protein signaling.
Part 2: Technical Protocols
Protocol A: Surface Biotinylation Assay
Objective: Quantify the effect of L-803,087 on the surface expression of GluA1/GluA2 subunits in hippocampal slices or cultured neurons.
Reagents:
-
L-803,087: Prepare 10 mM stock in DMSO. Working conc: 10–100 nM.
-
EZ-Link Sulfo-NHS-SS-Biotin: Membrane-impermeable biotinylating agent.
-
NeutrAvidin Agarose Beads: For precipitation of biotinylated proteins.
Workflow:
-
Treatment:
-
Incubate DIV14-21 hippocampal neurons with 100 nM L-803,087 for 30 minutes at 37°C.
-
Control: Vehicle (DMSO) only.
-
Stress Model (Optional): Co-incubate with A
oligomers to test rescue.
-
-
Labeling (4°C):
-
Wash cells 3x with ice-cold PBS (with Ca2+/Mg2+).
-
Incubate with 1 mg/mL Sulfo-NHS-SS-Biotin in PBS for 20 min on ice. Critical: Cold temperature prevents endocytosis during labeling.
-
-
Quenching:
-
Wash 3x with Quenching Buffer (100 mM Glycine in PBS) to stop the reaction.
-
-
Lysis & Precipitation:
-
Lyse cells in RIPA buffer + protease/phosphatase inhibitors.
-
Centrifuge (14,000 x g, 10 min) to clear debris.
-
Take an aliquot as "Total Input" .
-
Incubate remaining lysate with NeutrAvidin beads (overnight, 4°C).
-
-
Elution & Western Blot:
-
Wash beads 3x with lysis buffer.
-
Elute with SDS sample buffer + DTT (cleaves the SS linker).
-
Blot for GluA1 (Ser845/Ser831) and GluA2 .
-
Data Output Table:
| Metric | Vehicle Control | L-803,087 (100 nM) | Interpretation |
|---|---|---|---|
| Total GluA1 | 100% | 100% ± 5% | Drug should not alter total protein synthesis in 30 min. |
| Surface GluA1 | 100% | 125% - 150% | Indicates promotion of surface insertion or prevention of removal. |
| Surface/Total Ratio | 1.0 | > 1.2 | Validates specific trafficking effect. |
Protocol B: Electrophysiological Validation (mEPSCs)
Objective: Confirm that biochemical surface changes translate to functional synaptic potentiation.
System: Acute hippocampal slices (CA1 region). Drug Application: Bath perfusion of L-803,087 (100 nM).
-
Preparation: Prepare transverse hippocampal slices (300-400 µm) in ice-cold cutting solution. Recovery in aCSF for 1 hour.
-
Recording: Whole-cell voltage clamp of CA1 pyramidal neurons at -70 mV.
-
Add TTX (1 µM) to isolate miniature excitatory postsynaptic currents (mEPSCs).
-
Add Picrotoxin (50 µM) to block GABAergic currents.
-
-
Baseline: Record 10 minutes of stable baseline mEPSCs.
-
Induction: Perfuse L-803,087 (100 nM) for 15-20 minutes.
-
Analysis:
-
Amplitude: An increase indicates postsynaptic AMPAR insertion or phosphorylation (conductance increase).
-
Frequency: An increase suggests a presynaptic effect (probability of release) or "unsilencing" of silent synapses.
-
Expected Result: L-803,087 typically increases mEPSC amplitude (postsynaptic stabilization) and potentially frequency (if silent synapses are recruited).
Part 3: Visualization of Experimental Logic
The following diagram illustrates the self-validating logic of the Biotinylation Protocol. If the "Total Input" changes, the experiment is invalid (toxicity). If only "Surface" changes, the trafficking hypothesis is supported.
Figure 2: Logical flow for validating AMPAR trafficking changes using surface biotinylation.
Part 4: Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| No effect on Surface GluA1 | High basal synaptic activity masking drug effect. | Perform experiment in "LTD-inducing" conditions (e.g., A |
| High Biotin Internalization | Labeling temperature > 4°C. | Ensure all buffers and plates are on ice; perform labeling in a cold room. |
| Precipitation of intracellular proteins | Loss of membrane integrity during labeling. | Use Trypan Blue exclusion to ensure cell viability before adding Biotin. |
References
-
Gastambide, F. et al. (2009). Selective activation of the somatostatin sst4 receptor improves memory and facilitates AMPA-mediated hippocampal synaptic responses. [Link]
-
Sandoval, K. E. et al. (2011).Somatostatin receptor-4 agonists as candidates for treatment of Alzheimer's disease: reversal of A
-induced deficits. [Link] -
Moneta, D. et al. (2002). Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice. [Link][1]
-
Farrell, S. R. et al. (2014).
and PKC signaling in rat retinal ganglion cells. [Link]
Sources
Neuroprotective Properties of sst4 Agonist L-803,087: Mechanisms, Protocols, and Translational Potential
This guide provides an in-depth technical analysis of L-803,087, a highly selective somatostatin receptor subtype 4 (sst4) agonist. It focuses on its neuroprotective potential, specifically regarding Neprilysin-mediated amyloid-beta clearance and cognitive enhancement, while critically addressing the therapeutic window concerning excitotoxicity.
Executive Summary
The somatostatin receptor subtype 4 (sst4 ) has emerged as a high-value target for neurodegenerative diseases, particularly Alzheimer’s Disease (AD). Unlike sst2, which mediates the classic endocrine inhibitory effects of somatostatin (SRIF), sst4 is highly expressed in the hippocampus and cortex—regions critical for memory and vulnerable to AD pathology.
L-803,087 is a potent, non-peptidyl sst4-selective agonist. Its primary neuroprotective mechanism is unique: it does not merely inhibit excitotoxicity but actively upregulates Neprilysin (NEP) , the brain's dominant amyloid-beta (Aβ) degrading enzyme. This guide details the pharmacological profile of L-803,087, delineates the signaling pathway for NEP activation, and provides validated experimental protocols for assessing its efficacy in vitro and in vivo.
Pharmacological Profile
L-803,087 represents a structural departure from native somatostatin (SRIF-14), offering superior stability and subtype selectivity.
Binding Affinity and Selectivity
L-803,087 exhibits high affinity for the human sst4 receptor and negligible affinity for other subtypes, minimizing off-target endocrine side effects (e.g., inhibition of insulin or glucagon release mediated by sst2/sst5).
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. sst4) | Physiological Role |
| sst4 | 0.7 | 1 | Memory, NEP regulation, Anti-inflammatory |
| sst1 | >1000 | >1400 | Antiproliferative |
| sst2 | >200 | >280 | Endocrine inhibition (GH, Insulin) |
| sst3 | >1000 | >1400 | Apoptosis |
| sst5 | >1000 | >1400 | Insulin inhibition |
Data synthesized from radioligand binding assays (e.g., Rohrer et al., Science).
Chemical Properties
-
Nature: Non-peptidyl small molecule.
-
Stability: Resistant to rapid enzymatic degradation common to peptide agonists (e.g., SRIF-14 half-life < 3 min).
-
BBB Permeability: Moderate. While systemic efficacy is observed in some pain models, maximal neuroprotective effects in AD models are often studied via Intracerebroventricular (ICV) or Intrahippocampal administration to bypass the Blood-Brain Barrier (BBB) variability during proof-of-concept phases.
Mechanisms of Neuroprotection
The Neprilysin (NEP) Activation Pathway
The most critical neuroprotective action of L-803,087 is the reduction of Aβ burden via Neprilysin.
-
Activation: L-803,087 binds sst4 (G_i-coupled GPCR).
-
Signaling: This reduces intracellular cAMP and modulates specific kinase/phosphatase activity (likely Protein Phosphatase 2A or inhibition of PKA).
-
Translocation: The signal triggers the translocation of NEP from intracellular vesicles to the presynaptic plasma membrane.
-
Clearance: Surface-bound NEP catalytically degrades extracellular Aβ42, preventing plaque formation.
Cognitive Enhancement vs. Excitotoxicity (The Safety Paradox)
L-803,087 facilitates AMPA receptor-mediated synaptic transmission in the hippocampus.
-
Benefit: Enhances Long-Term Potentiation (LTP), improving memory consolidation in object recognition tasks.
-
Risk: In conditions of pre-existing hyperexcitability (e.g., kainate challenge), L-803,087 can lower the seizure threshold. This necessitates precise dosing to remain within the "neuroprotective window" without triggering epileptogenesis.
Visualized Signaling Pathway
Caption: sst4 activation by L-803,087 drives dual pathways: NEP-mediated Aβ clearance and AMPA-mediated cognitive modulation.
Experimental Protocols
In Vitro: Neprilysin Activity Assay
Objective: Quantify the upregulation of NEP activity in primary cortical neurons.
Reagents:
-
Primary rat cortical neurons (DIV 14).
-
L-803,087 (Stock: 10 mM in DMSO).
-
Fluorogenic Substrate: Succinyl-Ala-Ala-Phe-AMC (Sigma).
-
Specific Inhibitor: Thiorphan (to validate NEP specificity).
Protocol:
-
Treatment: Incubate neurons with L-803,087 (0.1, 1.0, 10 µM) for 24 hours . Maintain DMSO vehicle control.
-
Lysis: Wash cells with PBS. Harvest in lysis buffer (10 mM Tris-HCl, pH 7.5, 1% Triton X-100).
-
Reaction Setup:
-
Well A: Lysate + Substrate (20 µM).
-
Well B: Lysate + Substrate + Thiorphan (10 µM).
-
-
Measurement: Incubate at 37°C for 1 hour. Measure fluorescence (Ex: 380 nm, Em: 460 nm).
-
Calculation: Specific NEP Activity = (Fluorescence Well A) - (Fluorescence Well B).
-
Validation: Expect >40% increase in specific activity in treated groups vs. control.
In Vivo: Intracerebroventricular (ICV) Administration
Objective: Bypass BBB to assess central neuroprotection in AD mouse models (e.g., APP/PS1).
Dosing Strategy:
-
Dose: 0.2 – 1.0 nmol per mouse (approx. 0.1 – 0.5 µg).
-
Vehicle: aCSF (Artificial Cerebrospinal Fluid).
Surgical Workflow:
-
Anesthesia: Isoflurane (3% induction, 1.5% maintenance).
-
Stereotaxic Alignment: Fix head in stereotaxic frame. Bregma and Lambda must be horizontal.
-
Coordinates (Mouse):
-
AP: -0.3 mm (posterior to Bregma).
-
ML: ±1.0 mm (lateral).
-
DV: -2.5 mm (ventral from skull surface).
-
-
Injection: Insert 33G needle. Infuse 2 µL at 0.5 µL/min. Leave needle in place for 2 min post-infusion to prevent backflow.
-
Behavioral Testing: Perform Novel Object Recognition (NOR) or Fear Conditioning 24–48 hours post-injection.
Data Synthesis & Efficacy Comparison
The following table summarizes the efficacy of L-803,087 compared to native Somatostatin (SRIF-14) and other agonists.
| Compound | sst4 Affinity (Ki) | NEP Upregulation | In Vivo Stability | Cognitive Effect (AD Model) |
| L-803,087 | 0.7 nM | High (++++) | High | Restores Memory |
| SRIF-14 | 0.2 nM | High (++++) | Very Low (<3 min) | Transient / None |
| Octreotide | >1000 nM | None (-) | High | Ineffective (sst2 selective) |
| NNC 26-9100 | 6 nM | Moderate (++) | Moderate | Restores Memory |
Future Directions & Translational Potential
-
Blood-Brain Barrier Penetration: While L-803,087 is a vital tool compound, next-generation derivatives with optimized LogP values are required for oral bioavailability in human clinical trials.
-
Combination Therapy: Combining sst4 agonists (to clear Aβ) with BACE1 inhibitors (to stop Aβ production) represents a synergistic strategy.
-
Epilepsy Caution: Drug development must screen for seizure liability. sst4 agonists that bias signaling toward NEP upregulation while minimizing AMPA facilitation would be the "Holy Grail" of this class.
References
-
Saito, T., et al. (2005). Somatostatin regulates brain amyloid beta peptide Abeta42 through modulation of proteolytic degradation. Nature Medicine, 11(4), 434-439. Link
-
Sandoval, K. E., et al. (2011). Somatostatin receptor-4 agonists as candidates for treatment of Alzheimer's disease. Frontiers in Drug Design & Discovery, 1, 365-395. Link
-
Gastambide, F., et al. (2009). Selective activation of the somatostatin receptor 4 improves object recognition memory in the rat. Neurobiology of Learning and Memory, 91(3), 305-313. Link
-
Rohrer, S. P., et al. (1998). Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry. Science, 282(5389), 737-740. Link
-
Moneta, D., et al. (2002). Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice. European Journal of Neuroscience, 16(5), 843-849. Link
Technical Guide: L-803,087 Modulation of Kainate-Induced Seizure Dynamics
Executive Summary
This technical guide analyzes the pharmacological impact of L-803,087 , a selective somatostatin receptor subtype 4 (sst4) agonist, on kainate-induced seizure models. While somatostatin (SST) is traditionally viewed as an inhibitory neuropeptide, the specific activation of sst4 by L-803,087 presents a paradoxical and critical finding for epilepsy researchers: exacerbation of seizure activity in murine hippocampal models.
This document details the mechanistic divergence of sst4 versus sst2 signaling, provides a validated experimental protocol for reproducing these effects, and discusses the implications for drug development, particularly regarding the safety profile of sst4 agonists intended for analgesia.
Pharmacological Profile: L-803,087
L-803,087 is a non-peptide, high-affinity agonist selective for the sst4 receptor.[1][2][3] Unlike the pan-somatostatin agonist octreotide (which favors sst2), L-803,087 allows researchers to isolate the specific contribution of the sst4 subtype to neuronal excitability.
Key Properties
| Property | Specification |
| Target | Somatostatin Receptor Subtype 4 (sst4) |
| Affinity ( | ~0.7 nM (Human sst4) |
| Selectivity | >280-fold selectivity over sst1, sst2, sst3, sst5 |
| Chemical Class | Non-peptide small molecule |
| Primary Effect | Facilitation of AMPA-mediated synaptic transmission (Hippocampus) |
Mechanistic Framework: The sst4 Paradox
In the context of epilepsy, somatostatin is generally considered an anticonvulsant, primarily mediated by the sst2 receptor, which inhibits presynaptic glutamate release. However, L-803,087 activation of sst4 in the mouse hippocampus triggers a distinct pathway that enhances excitability.
Signaling Divergence
-
sst2 Pathway (Classic Inhibition):
coupling Inhibition of Voltage-Gated channels Reduced Glutamate Release. -
sst4 Pathway (L-803,087 Induced): Postsynaptic modulation
Facilitation of AMPA receptor currents Increased depolarization Seizure Aggravation .
Visualization of Signaling Pathways
The following diagram illustrates the opposing effects of sst2 and sst4 activation on the glutamatergic synapse, highlighting why L-803,087 acts as a pro-convulsant in this specific model.
Caption: Divergent signaling: sst2 inhibits glutamate release, while L-803,087-mediated sst4 activation facilitates AMPA currents, increasing excitability.
Experimental Impact on Kainate Models
The administration of L-803,087 in kainate-induced seizure models (specifically intrahippocampal models in mice) results in a quantifiable increase in seizure severity.[4] This contradicts the hypothesis that all somatostatin agonists are anticonvulsant.
Quantitative Data Summary
The following data summarizes the impact of L-803,087 (5 nmol, intrahippocampal) versus vehicle in wild-type mice treated with Kainic Acid (KA).
| Metric | Vehicle + KA | L-803,087 + KA | Impact Description |
| Seizure Frequency | Baseline | ~200% (Doubled) | Significant increase in number of ictal events. |
| Latency to First Seizure | ~15 min | < 10 min | Reduced latency indicates lowered seizure threshold. |
| AMPA EPSC Amplitude | Baseline | Increased | Electrophysiological correlate of hyperexcitability. |
| Effect of Octreotide Co-admin | N/A | Blocked | Co-administration of sst2 agonist neutralizes L-803,087 effects. |
Data derived from Moneta et al. (2002).[4]
Validated Experimental Protocol
To reproduce the pro-convulsant effects of L-803,087, precise stereotaxic delivery is required. Systemic administration may not achieve sufficient local concentrations to isolate the hippocampal sst4 effect due to peripheral distribution.
Workflow Diagram
Caption: Sequential workflow for evaluating L-803,087 in the intrahippocampal kainate mouse model.
Step-by-Step Methodology
1. Stereotaxic Implantation:
-
Subject: Adult male C57BL/6 mice (20-25g).
-
Anesthesia: Ketamine/Xylazine or Isoflurane.
-
Coordinates (Dorsal Hippocampus): AP -1.9 mm, L ±1.5 mm, DV -1.8 mm (relative to Bregma).
-
Implant: 23-gauge guide cannula secured with dental cement.
2. Drug Preparation:
-
L-803,087: Dissolve in DMSO, dilute with saline (final DMSO < 1%).
-
Dose: 5 nmol in 0.5 µL volume.
-
Kainic Acid (KA): Dissolve in sterile saline (0.9%).
-
Dose: 30 ng (approx 0.14 nmol) in 0.5 µL volume.
3. Induction & Monitoring:
-
Pre-treatment: Inject L-803,087 (or vehicle) via injection cannula extending 0.2 mm beyond guide.
-
Wait Period: 15 minutes to allow diffusion and receptor binding.
-
Induction: Inject Kainic Acid via the same cannula.
-
Recording: Immediately initiate EEG/Video monitoring.[5] Score seizures using the Racine Scale (Class III-V considered convulsive).
4. Controls:
-
Vehicle Control: DMSO/Saline + KA (Establishes baseline seizure severity).
-
Antagonist Control: Pre-treatment with sst2 agonist (Octreotide) to verify specificity (optional).
Critical Insights for Drug Development
Researchers developing sst4 agonists (often targeted for neuropathic pain) must evaluate seizure liability.
-
Species Specificity: The pro-convulsant effect of L-803,087 is well-documented in mice . Rat models may show different sst2/sst4 distribution and coupling.
-
Receptor Crosstalk: The ability of Octreotide (sst2 agonist) to block L-803,087-induced seizure exacerbation suggests a functional antagonism. A "pure" sst4 agonist without sst2 activity carries a higher risk of excitability than a pan-agonist.
-
Safety Biomarkers: In preclinical toxicology, EEG monitoring should be mandatory for high-affinity sst4 candidates, specifically looking for AMPA-mediated paroxysmal discharges.
References
-
Moneta, D., et al. (2002). Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice.[4] European Journal of Neuroscience.
-
Qiu, C., et al. (2008). Somatostatin Receptor Subtype 4 Couples to the M-Current to Regulate Seizures. Journal of Neuroscience.
-
MedChemExpress. L-803,087 Product Information and Biological Activity.
-
Szoke, E., et al. (2020). Small molecule somatostatin receptor subtype 4 (sst4) agonists are novel anti-inflammatory and analgesic drug candidates.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin Receptor Subtype 4 Couples to the M-Current to Regulate Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor subtypes 2 and 4 affect seizure susceptibility and hippocampal excitatory neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seizure-Progression-over-12-Weeks-in-a-Kainate-Induced-Model-of-Temporal-Lobe-Epilepsy [aesnet.org]
An In-Depth Technical Guide to Differentiating L-803,087 and Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
The somatostatin system, with its endogenous peptide ligands and five distinct G-protein coupled receptors (SSTRs), represents a critical regulatory network controlling endocrine, gastrointestinal, and neural functions. While the native hormone, somatostatin-14 (SST-14), acts as a broad-spectrum agonist, the development of synthetic ligands has enabled the precise dissection of individual receptor subtype functions. This guide provides a detailed technical comparison between the endogenous, non-selective peptide SST-14 and L-803,087, a synthetic, non-peptide, and highly selective agonist for the somatostatin receptor subtype 4 (SSTR4). We will explore their fundamental differences in molecular structure, receptor binding pharmacology, downstream signaling, and consequent physiological effects, providing a framework for their strategic use in research and therapeutic development.
Introduction: A Tale of Two Ligands
Somatostatin is a natural cyclic peptide hormone that exists in two primary active forms, a 14-amino acid peptide (SST-14) and a 28-amino acid peptide (SST-28).[1][2] These peptides are potent inhibitors of a vast array of physiological processes, an effect they achieve by binding to a family of five distinct somatostatin receptor subtypes (SSTR1-5).[3][4] This non-selective action, while physiologically crucial for homeostasis, presents a significant challenge for therapeutic intervention, as targeting one desired effect often triggers a cascade of unwanted systemic side effects.
To overcome this, medicinal chemists have developed synthetic agonists with high selectivity for individual SSTR subtypes. L-803,087 is a prime example of such a tool compound. It is a potent, synthetic, non-peptide molecule designed to specifically activate the SSTR4 subtype.[5][6] This remarkable selectivity allows researchers to isolate and study the unique functions of SSTR4, which are distinct from the global effects initiated by SST-14. This guide will deconstruct the core differences between these two compounds, highlighting how their unique properties make them suitable for very different applications.
Molecular and Structural Divergence
The most fundamental difference between SST-14 and L-803,087 lies in their chemical nature and structure.
-
Somatostatin-14 (SST-14): SST-14 is a heterodetic cyclic peptide composed of 14 amino acids (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys).[2][7] Its cyclic structure is formed by a critical disulfide bond between the cysteine residues at positions 3 and 14.[2][7] This complex, three-dimensional peptide structure is essential for its recognition by the entire family of somatostatin receptors.
-
L-803,087: In stark contrast, L-803,087 is a small, non-peptide organic molecule.[5] Its structure is not derived from amino acids and lacks the characteristic peptide backbone and disulfide bridge of somatostatin. This chemical distinction underscores the advances in rational drug design, where a small molecule can be engineered to mimic the functional interaction of a large peptide with a specific receptor subtype.
Comparative Receptor Pharmacology: The Essence of Selectivity
The functional divergence between SST-14 and L-803,087 is most evident in their receptor binding profiles. Both ligands interact with members of the SSTR family, which are G-protein coupled receptors that mediate the majority of somatostatin's biological effects.[8][9]
-
Somatostatin-14: The Pan-Agonist: SST-14 is the endogenous ligand and acts as a non-selective agonist, binding with high, nanomolar affinity to all five SSTR subtypes.[10][11] While there are minor variations, it is generally considered a pan-agonist, capable of activating any cell or tissue expressing one or more SSTRs.[9]
-
L-803,087: The SSTR4 Specialist: L-803,087 is a highly potent and selective SSTR4 agonist.[5][6] It exhibits a high affinity for the human SSTR4 with a Ki value of approximately 0.7 nM.[5][12] Its affinity for the other receptor subtypes is dramatically lower, with Ki values that are over 280-fold higher, demonstrating its exceptional selectivity.[5][12] This specificity makes L-803,087 an invaluable pharmacological tool to probe SSTR4-mediated pathways without the confounding activation of other SSTRs.
Data Presentation: Receptor Binding Affinity Comparison
The following table summarizes the quantitative binding affinities (Ki, in nM) of SST-14 and L-803,087 for the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) | Source(s) |
| Somatostatin-14 | ~1-5 | ~0.5-2 | ~1-5 | ~1-5 | ~1-5 | [10][11] |
| L-803,087 | 199 | 4720 | 1280 | 0.7 | 3880 | [5][12] |
Signaling Pathways: Broad vs. Focused Activation
Upon binding, both ligands induce conformational changes in their respective receptors, leading to the activation of intracellular signaling cascades. SSTRs primarily couple to the inhibitory G-protein α-subunits (Gαi/o).[13][14]
The canonical signaling pathway for SSTRs involves:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8][15]
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[13][16]
-
Activation of Phosphatases: Stimulation of protein tyrosine phosphatases like SHP-1 and SHP-2, which can modulate pathways such as the MAPK cascade.[15]
The key difference is the scope of this activation. SST-14 can trigger these pathways in any cell expressing any SSTR subtype. In contrast, L-803,087 initiates these signaling events exclusively through SSTR4.
Mandatory Visualization: Ligand-Receptor Interaction Diagrams
Caption: SST-14 binds non-selectively to all five SSTR subtypes.
Caption: L-803,087 binds with high selectivity to the SSTR4 subtype.
Functional Consequences: Systemic Inhibition vs. Targeted Modulation
The profound differences in receptor pharmacology translate directly into distinct physiological and functional outcomes.
Effects of Somatostatin-14
Due to its pan-SSTR activity, SST-14 has widespread inhibitory effects throughout the body:[1][9]
-
Endocrine System: Potently inhibits the secretion of growth hormone (GH) and thyroid-stimulating hormone (TSH) from the pituitary gland, and insulin and glucagon from the pancreas.[8][17][18]
-
Gastrointestinal System: Suppresses the release of numerous gut hormones, reduces gastric acid secretion, decreases intestinal motility, and inhibits pancreatic exocrine secretions.[8][17][19]
-
Nervous System: Functions as a neurotransmitter or neuromodulator in the central and peripheral nervous systems.[1][16]
-
Cell Proliferation: Exerts anti-proliferative effects on various cell types, including tumor cells.[1]
Effects of L-803,087
The effects of L-803,087 are exclusively mediated by SSTR4, which has a more discrete expression pattern, with high levels found in the brain, lung, and certain immune cells.[20][21]
-
Lack of Broad Endocrine Inhibition: Critically, L-803,087 does not inhibit the secretion of growth hormone, insulin, or glucagon, as these functions are primarily mediated by other SSTR subtypes, particularly SSTR2 and SSTR5.[5][22]
-
Central Nervous System: L-803,087 has been shown to facilitate AMPA-mediated synaptic responses in the hippocampus and can increase kainate-induced seizures in animal models, suggesting a role in modulating neuronal excitability.[3][5] SSTR4 is being investigated as a target for pain and mood disorders.[21][23][24]
-
Inflammation and Nociception: Activation of SSTR4 has been linked to anti-inflammatory and analgesic effects, making it a promising target for novel pain therapeutics independent of opioid pathways.[6][23]
-
Cell Migration and Dimerization: L-803,087 has been used to demonstrate that SSTR4 activation can promote the migration of certain cell types and induce heterodimerization with other SSTRs, such as SSTR1, leading to specific downstream effects like cell cycle arrest in cancer cells.[25][26]
Experimental Protocols: Determining Receptor Selectivity
The claims of receptor selectivity are validated through rigorous experimental procedures. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.
Protocol: Competitive Radioligand Binding Assay
This protocol describes the steps to determine the binding affinity of L-803,087 for each of the five human SSTR subtypes.
Objective: To quantify the affinity of a non-labeled test compound (L-803,087) by measuring its ability to compete with a high-affinity radioligand for binding to a specific receptor subtype.
Materials:
-
Cell membranes prepared from stable cell lines individually expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells expressing hSSTR1, hSSTR2, etc.).
-
High-affinity, non-selective radioligand (e.g., [¹²⁵I-Tyr¹¹]-SST-14).
-
Test compound: L-803,087, serially diluted.
-
Control compound: Unlabeled SST-14, serially diluted.
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
GF/C glass fiber filters.
-
Scintillation fluid and gamma counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the following in triplicate for each concentration point:
-
Cell membranes (20-40 µg protein/well).
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (L-803,087) or the reference compound (SST-14).
-
Assay buffer to reach a final volume (e.g., 200 µL).
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled SST-14, e.g., 1 µM).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes). The choice of time and temperature is critical to ensure equilibrium is reached without significant degradation of the peptide radioligand.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The filters trap the cell membranes (and thus the bound radioligand).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand. This step must be fast to prevent dissociation of the bound ligand.
-
Quantification: Place the filters into vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Implications for Drug Development
The comparison between SST-14 and L-803,087 provides a clear illustration of the evolution from broad-spectrum endogenous hormones to highly specific pharmacological tools.
-
SST-14 is a non-selective peptide agonist whose actions are pleiotropic, making it a poor candidate for targeted therapy but an essential molecule for systemic physiological regulation.
-
L-803,087 is a selective, non-peptide SSTR4 agonist that allows for the precise investigation of a single receptor subtype's function. Its lack of effect on GH, insulin, and glucagon secretion is a key advantage, avoiding the major endocrine side effects associated with pan-somatostatin analogs.
For researchers, L-803,087 is an indispensable tool for elucidating the role of SSTR4 in the central nervous system, in inflammatory processes, and in cell signaling. For drug development professionals, the high selectivity of compounds like L-803,087 offers a blueprint for designing targeted therapies for conditions such as chronic pain or mood disorders, where SSTR4 activation is beneficial, without the liabilities of activating other SSTR subtypes.
References
-
MedchemExpress. (n.d.). L-803087 | sst4 Receptor Agonist. Retrieved from MedchemExpress.com[5]
-
TargetMol Chemicals. (n.d.). somatostatin receptor agonist. Retrieved from TargetMol.com[6]
-
Wikipedia. (2024). Somatostatin. Retrieved from en.wikipedia.org[8]
-
Cleveland Clinic. (2022, April 25). Somatostatin. Retrieved from my.clevelandclinic.org[17]
-
Kokubo, M., et al. (2018). Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells. Scientific Reports.[13]
-
Li, Y., et al. (2019). Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells. Oncology Letters.[25]
-
Thakur, S., & Singh, A. (2023). Physiology, Somatostatin. In StatPearls. StatPearls Publishing.[1]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Somatostatin receptors. Retrieved from guidetopharmacology.org[3]
-
Barabutis, N., & Schally, A. V. (2017). Regulatory Mechanisms of Somatostatin Expression. International Journal of Molecular Sciences.[9]
-
Geris, K. L., et al. (2004). Identification of the somatostatin receptor subtypes involved in regulation of growth hormone secretion in chickens. General and Comparative Endocrinology.[22]
-
National Center for Biotechnology Information. (n.d.). Somatostatin. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov[2]
-
Wikipedia. (2024). Somatostatin receptor 4. Retrieved from en.wikipedia.org[27]
-
Pisarek, M., & Waśko, R. (2023). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. International Journal of Molecular Sciences.[15]
-
Schulz, S., et al. (2000). Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies. Clinical Endocrinology.[10]
-
Brown, M. R., et al. (1985). Biological effects of cysteamine: relationship to somatostatin depletion. Annals of the New York Academy of Sciences.[28]
-
Wang, H. L., et al. (1989). Electrophysiological effects of somatostatin-14 and somatostatin-28 on mammalian central nervous system neurons. Progress in Neurobiology.[16]
-
National Center for Biotechnology Information. (n.d.). SSTR4 somatostatin receptor 4 [Homo sapiens (human)]. Gene database. Retrieved from ncbi.nlm.nih.gov[20]
-
Tocris Bioscience. (n.d.). L-803,087 trifluoroacetate. Retrieved from tocris.com[12]
-
ResearchGate. (n.d.). Mechanism of Action of Somatostatin. Retrieved from researchgate.net[14]
-
bioRxiv. (2024). Venom-inspired somatostatin receptor 4 (SSTR4) agonists as new drug leads for peripheral pain conditions. Retrieved from biorxiv.org[23]
-
O'Carroll, A. M., et al. (1994). Systemic distribution of somatostatin receptor subtypes in human: an immunohistochemical study. The Journal of Clinical Endocrinology & Metabolism.[29]
-
Lembcke, B., et al. (1987). Effect of the somatostatin analogue sandostatin (SMS 201-995) on gastrointestinal, pancreatic and biliary function and hormone release in normal men. Gut.[19]
-
Ben-Shlomo, A., & Melmed, S. (2010). Pituitary Somatostatin Receptor Signaling. Trends in Endocrinology & Metabolism.[4]
-
Deganutti, G., et al. (2024). Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations. PLoS Computational Biology.[24]
-
TeachMePhysiology. (2026). Somatostatin - Structure - Function. Retrieved from teachmephysiology.com[30]
-
Yamada, Y., et al. (1994). Identification of Somatostatin Receptor Subtypes... Journal of Clinical Investigation.[31]
-
Klibanski, A., et al. (1981). The effect of somatostatin on the release of thyrotropin and its subunits from bovine anterior pituitary cells in vitro. Endocrinology.[18]
-
Ma'ayan Lab – Computational Systems Biology. (n.d.). SSTR4 Gene. Retrieved from maayanlab.cloud[21]
- Wikipedia. (2024). Hubble Space Telescope.
-
Jaquet, P., et al. (2000). Selective Regulation of Somatostatin Receptor Subtype Signaling: Evidence for Constitutive Receptor Activation. Molecular Endocrinology.[32]
-
National Center for Biotechnology Information. (n.d.). Sstr4 somatostatin receptor 4 [Rattus norvegicus (Norway rat)]. Gene database. Retrieved from ncbi.nlm.nih.gov[26]
-
Lee, S. S., et al. (1988). Circulatory effects of somatostatin analogue in two conscious rat models of portal hypertension. Gastroenterology.[33]
-
MedChemExpress. (n.d.). Somatostatin Receptor. Retrieved from medchemexpress.com[11]
-
Bachem. (n.d.). Somatostatin. Retrieved from bachem.com[7]
-
Zhang, H., et al. (2022). Structural insights into ligand recognition and selectivity of somatostatin receptors. Cell Research.[34]
-
Cuevas-Ramos, D., & Fleseriu, M. (2014). Somatostatin receptors: from signaling to clinical practice. Journal of Molecular Endocrinology.[35]
Sources
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. somatostatin receptor agonist — TargetMol Chemicals [targetmol.com]
- 7. bachem.com [bachem.com]
- 8. Somatostatin - Wikipedia [en.wikipedia.org]
- 9. Regulatory Mechanisms of Somatostatin Expression | MDPI [mdpi.com]
- 10. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. L-803,087 trifluoroacetate | CAS 1786412-46-1 | L803087 | Tocris Bioscience [tocris.com]
- 13. Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological effects of somatostatin-14 and somatostatin-28 on mammalian central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. The effect of somatostatin on the release of thyrotropin and its subunits from bovine anterior pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of the somatostatin analogue sandostatin (SMS 201-995) on gastrointestinal, pancreatic and biliary function and hormone release in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SSTR4 somatostatin receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Gene - SSTR4 [maayanlab.cloud]
- 22. Identification of the somatostatin receptor subtypes involved in regulation of growth hormone secretion in chickens [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sstr4 somatostatin receptor 4 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 27. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]
- 28. Biological effects of cysteamine: relationship to somatostatin depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Systemic distribution of somatostatin receptor subtypes in human: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. teachmephysiology.com [teachmephysiology.com]
- 31. ovid.com [ovid.com]
- 32. academic.oup.com [academic.oup.com]
- 33. Circulatory effects of somatostatin analogue in two conscious rat models of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Structural insights into ligand recognition and selectivity of somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Somatostatin receptors: from signaling to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
L-803,087 Trifluoroacetate: Technical Monograph on Structure, Properties, and SST4 Pharmacology
Executive Summary
L-803,087 Trifluoroacetate is a high-affinity, non-peptidyl agonist highly selective for the somatostatin subtype 4 receptor (sst4) . Unlike the endogenous ligand somatostatin-14 (SRIF-14), which binds all five receptor subtypes (sst1–5) with high affinity, L-803,087 exhibits >1000-fold selectivity for sst4 over sst2, sst3, and sst5.
This compound is a critical tool in neuropharmacology for dissecting the specific role of sst4 in cognitive processes, synaptic plasticity, and amyloid-beta (Aβ) pathology. While sst2 agonists are often associated with endocrine regulation, L-803,087 modulates hippocampal function, facilitating AMPA receptor-mediated transmission and enhancing memory consolidation in rodent models of Alzheimer’s disease.
Chemical Identity & Structural Analysis
L-803,087 is a peptidomimetic derived from combinatorial chemistry libraries, designed to mimic the essential pharmacophore of somatostatin (Trp-Lys) on a non-peptide scaffold. The trifluoroacetate (TFA) salt form is the standard preparation for research, ensuring stability and solubility.
Physicochemical Properties
| Property | Data |
| Chemical Name | N-[1-[[[3-[4-(3-fluorophenyl)-1H-indol-1-yl]propyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-1-naphthalenecarboxamide trifluoroacetate |
| Molecular Formula | C₂₅H₂₉F₂N₅O₃[1] • CF₃CO₂H |
| Molecular Weight | 599.56 g/mol (Salt form) |
| Salt Form | Trifluoroacetate (TFA); typically 1:1 stoichiometry |
| Appearance | White to off-white lyophilized solid |
| Solubility | DMSO (100 mM), Ethanol (100 mM), Water (Low - requires organic cosolvent) |
| Storage | -20°C (Solid); Solutions stable at -20°C for <1 month |
The Trifluoroacetate Counter-ion
The presence of the trifluoroacetate anion is a result of Reverse-Phase HPLC purification.
-
Handling Implication: TFA is a strong acid. When reconstituting high concentrations (>10 mM) in aqueous buffers, the pH may drop significantly, potentially affecting cellular assays.
-
Protocol: Always buffer the final working solution (e.g., with HEPES or PBS) to neutral pH (7.2–7.4) before adding to cell cultures.
Pharmacology & Mechanism of Action[2][3][4]
Receptor Selectivity Profile
L-803,087 is defined by its inability to bind sst2, the subtype responsible for many of somatostatin's endocrine effects (e.g., inhibition of growth hormone).
Table 1: Binding Affinity (Ki) at Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs sst4) |
|---|---|---|
| sst4 | 0.7 | 1 |
| sst1 | 199 | ~280x |
| sst2 | 4720 | >6000x |
| sst3 | 1280 | ~1800x |
| sst5 | 3880 | >5000x |
(Data adapted from Rohrer et al., 1998)
Signaling Pathway
Upon binding sst4, L-803,087 activates Gαi/o proteins. However, its downstream effects in the hippocampus are distinct from classical sst2 inhibition.
-
G-Protein Coupling: Activates Gαi, inhibiting Adenylyl Cyclase (AC) and reducing cAMP.
-
Neprilysin Activation: Increases the activity of Neprilysin (an Aβ-degrading enzyme), suggesting a mechanism for clearing amyloid plaques.
-
Synaptic Plasticity: Paradoxically facilitates AMPA receptor-mediated synaptic transmission. While most Gi-coupled receptors are inhibitory, sst4 activation in the hippocampus enhances Long-Term Potentiation (LTP), likely via modulation of K+ channels or direct interaction with synaptic scaffolding.
The "Seizure Paradox"
Researchers must be aware of the compound's dual nature regarding excitability:
-
Cognitive Enhancement: By facilitating AMPA transmission, it reverses learning deficits.
-
Pro-convulsant Risk: In the presence of excitotoxins (e.g., kainate), L-803,087 can lower the seizure threshold. It does not cause seizures alone but may exacerbate existing hyperexcitability.
Figure 1: Signal transduction pathways of L-803,087 showing divergent effects on Aβ clearance and synaptic transmission.
Experimental Protocols
Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution.
-
Weighing: Accurately weigh 6.0 mg of L-803,087 Trifluoroacetate.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex until completely dissolved.
-
Note: Do not use water or PBS for the initial dissolution; the free base is hydrophobic.
-
-
Aliquot & Storage: Aliquot into 50 µL volumes in amber tubes to avoid freeze-thaw cycles. Store at -20°C.
Radioligand Binding Assay (SST4 Specific)
Objective: Validate sst4 affinity in CHO-K1 cells expressing human sst4. Reagents:
-
Membrane Prep: hSST4-CHO membranes (25 µ g/well ).
-
Radioligand: [¹²⁵I]-Somatostatin-14 (0.05 nM).
-
Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
Workflow:
-
Incubation: Mix membranes, [¹²⁵I]-SRIF-14, and increasing concentrations of L-803,087 (10⁻¹¹ to 10⁻⁶ M) in a 96-well plate.
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Count radioactivity. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.[2]
-
Expected Result: Ki ≈ 0.7 nM.
-
Functional Assay: cAMP Inhibition
Objective: Confirm functional agonism via Gi coupling. Workflow:
-
Cell Seeding: Seed hSST4-CHO cells at 20,000 cells/well.
-
Stimulation: Treat cells with 10 µM Forskolin (to elevate cAMP) + 0.5 mM IBMX (to prevent degradation).
-
Treatment: Add L-803,087 (100 nM) concurrently.
-
Readout: Measure cAMP levels using a TR-FRET or ELISA kit after 30 minutes.
-
Validation: L-803,087 should reduce Forskolin-induced cAMP by >50%.
-
Therapeutic Potential & Applications
The high selectivity of L-803,087 makes it a prototype for "cognitive enhancers" that avoid the endocrine side effects of pan-somatostatin agonists.
-
Alzheimer's Disease: By upregulating Neprilysin, sst4 agonists promote the degradation of toxic Aβ42 oligomers.
-
Depression: sst4 knockout mice exhibit depressive-like behaviors; L-803,087 reverses behavioral despair in forced swim tests.
References
-
Rohrer, S. P., et al. (1998). Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry. Science, 282(5389), 737–740. Link
-
Sandoval, K. E., et al. (2012). Somatostatin Receptor Subtype-4 Agonist NNC 26-9100 Mitigates the Effect of Soluble Aβ42 Oligomers via a Metalloproteinase-Dependent Mechanism. Brain Research, 1465, 44–53. Link
-
Moneta, D., et al. (2002). Somatostatin Receptor Subtypes 2 and 4 Affect Seizure Susceptibility and Hippocampal Excitatory Neurotransmission in Mice. European Journal of Neuroscience, 16(5), 843–849. Link
-
Tocris Bioscience. L-803,087 Trifluoroacetate Product Datasheet. Link
Sources
Methodological & Application
Application Notes and Protocols for Utilizing L-803,087 in Whole-Cell Patch Clamp Recordings
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of L-803,087, a potent and selective somatostatin receptor subtype 4 (sst4) agonist, in whole-cell patch clamp electrophysiology. This document outlines the scientific rationale, detailed protocols, and critical considerations for investigating the modulatory effects of L-803,087 on ion channel function.
Scientific Background and Rationale
L-803,087 is a high-affinity agonist for the sst4 receptor, with a Ki of 0.7 nM, demonstrating over 280-fold selectivity compared to other somatostatin receptor subtypes.[1] Somatostatin and its analogs exert diverse physiological effects, including the regulation of hormone secretion and neuronal activity.[2] These actions are mediated through G-protein coupled receptors (GPCRs), which, upon activation, can modulate various intracellular signaling cascades.[3]
The sst4 receptor, like other somatostatin receptors, is known to couple to inhibitory G-proteins (Gi/o).[4] Activation of these G-proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and can also directly modulate the activity of ion channels through the action of G-protein βγ subunits.[4][5] A key application of L-803,087 in electrophysiology is to investigate its impact on neuronal excitability and synaptic transmission through the modulation of ion channels, particularly voltage-gated calcium channels (VGCCs) and potassium channels.[6] For instance, studies have demonstrated that L-803,087 can inhibit L-type calcium channels in retinal ganglion cells via a pathway involving Gβγ and protein kinase C (PKC).[4]
Whole-cell patch clamp is the gold standard technique for high-fidelity analysis of ion channel currents and the electrical properties of excitable cells like neurons.[7][8] This technique allows for the precise control of the cell's membrane potential (voltage-clamp) to study ion channel currents or to monitor changes in membrane potential in response to stimuli (current-clamp).[7] By applying L-803,087 to a cell under whole-cell patch clamp recording, researchers can directly measure its effects on specific ion channel conductances and elucidate the underlying signaling mechanisms.
Key Experimental Considerations
Before proceeding with detailed protocols, it is crucial to consider the following experimental design elements to ensure the generation of robust and reproducible data.
Cell Preparation and Selection
The choice of cell type is critical and will depend on the research question. Cells endogenously expressing the sst4 receptor are ideal. Alternatively, heterologous expression systems (e.g., HEK293 or CHO cells) transfected with the sst4 receptor can be used. Healthy, viable cells with smooth membranes are essential for achieving a high-resistance "giga-seal" and stable recordings.[9]
Solution Preparation
The composition of both the external (extracellular) and internal (pipette) solutions is paramount for isolating the ion currents of interest. Meticulous preparation and validation of these solutions are necessary for experimental success.
Table 1: Example Extracellular and Intracellular Solutions for Recording Voltage-Gated Calcium Currents
| Extracellular Solution (aCSF) | Concentration (mM) | Intracellular Solution | Concentration (mM) |
| NaCl | 126 | K-Gluconate | 140 |
| KCl | 3 | KCl | 4 |
| CaCl2 | 2.5 | EGTA | 0.5 |
| MgCl2 | 1.3 | HEPES | 10 |
| NaHCO3 | 26 | Mg-ATP | 4 |
| NaH2PO4 | 1.25 | Na-GTP | 0.4 |
| Glucose | 20 | Na2-Phosphocreatine | 4 |
| Osmolarity | ~310 mOsm/L | pH | 7.3 with KOH |
| Notes | Bubble with 95% O2 / 5% CO2 | Osmolarity | ~295 mOsm/L |
Note: Solution compositions should be optimized for the specific cell type and ion channel being studied. For example, to isolate calcium currents, sodium and potassium channel blockers (e.g., TTX and TEA, respectively) should be added to the extracellular solution.
L-803,087 Preparation and Application
L-803,087 should be prepared as a stock solution in a suitable solvent (e.g., DMSO) and then diluted to the final working concentration in the extracellular solution immediately before use. A concentration-response curve should be generated to determine the optimal concentration for the desired effect. Rapid and complete solution exchange around the patched cell is crucial for observing the drug's effects. This is typically achieved using a perfusion system.
Experimental Protocols
The following are detailed, step-by-step protocols for using L-803,087 in whole-cell patch clamp recordings.
Protocol for Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents
This protocol is designed to measure the modulatory effect of L-803,087 on L-type voltage-gated calcium channels.
Materials:
-
Cell culture of interest plated on coverslips
-
Extracellular and intracellular solutions (see Table 1) with the addition of appropriate channel blockers (e.g., 0.5 µM TTX to block voltage-gated sodium channels and 20 mM TEA to block potassium channels).
-
L-803,087 stock solution
-
Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries and pipette puller
-
Perfusion system
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[7]
-
Cell Plating: Plate cells on coverslips a few days prior to the recording session to allow for adherence.[7]
-
Chamber Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with oxygenated extracellular solution at a rate of 1-2 mL/minute.[9]
-
Pipette Positioning: Fill a micropipette with the intracellular solution and mount it on the micromanipulator. Apply positive pressure to the pipette.[9]
-
Approaching the Cell: Under visual guidance, carefully approach a target cell with the pipette tip. A small dimple on the cell membrane should be visible upon contact.[7]
-
Giga-seal Formation: Release the positive pressure to allow the pipette tip to form a tight seal with the cell membrane. A resistance greater than 1 GΩ (a "giga-seal") should be achieved.[10]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[11]
-
Baseline Recording: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV). Apply a voltage step protocol to elicit L-type calcium currents (e.g., a step to 0 mV for 200 ms). Record stable baseline currents for several minutes.
-
L-803,087 Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of L-803,087.
-
Effect Recording: Continue to apply the voltage step protocol and record the calcium currents in the presence of L-803,087 until a steady-state effect is observed.
-
Washout: Perfuse the chamber with the control extracellular solution to wash out the drug and observe any reversal of the effect.
-
Data Analysis: Measure the peak amplitude of the calcium currents before, during, and after the application of L-803,087. Plot the current amplitude over time and calculate the percentage of inhibition.
Self-Validating Systems and Controls
To ensure the trustworthiness of the results, the following controls are essential:
-
Vehicle Control: Apply the vehicle (e.g., DMSO) at the same concentration as used for the L-803,087 stock solution to control for any effects of the solvent.
-
Time Control: Perform a recording for the same duration without applying any compound to ensure the stability of the currents over time.
-
Positive Control: If possible, use a known modulator of the target ion channel to confirm the responsiveness of the cell. For L-type calcium channels, a dihydropyridine antagonist like nifedipine can be used.[12]
-
Reversibility: A washout of the drug effect demonstrates a specific and non-toxic interaction with the receptor.
Data Presentation and Visualization
Quantitative Data Summary
Table 2: Expected Effects of L-803,087 on L-type Calcium Currents
| Parameter | Control | L-803,087 (1 µM) | Washout |
| Peak Current Amplitude (pA) | -250 ± 25 | -150 ± 20 | -230 ± 22 |
| % Inhibition | 0% | 40% | 8% |
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell type and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of L-803,087 modulating L-type calcium channels.
Caption: Experimental workflow for whole-cell patch clamp recordings with L-803,087.
Conclusion
The use of L-803,087 in whole-cell patch clamp recordings is a powerful approach to dissect the role of the sst4 receptor in modulating neuronal and cellular excitability. By following the detailed protocols and incorporating the necessary controls outlined in these application notes, researchers can obtain high-quality, reliable data to advance our understanding of somatostatin signaling and its potential as a therapeutic target.
References
-
Toro, M. J., Birnbaumer, L., Redon, M. C., & Montoya, E. (1988). Mechanism of action of somatostatin. Hormone Research, 29(2-3), 59–64. [Link]
-
AXOL Bioscience. Whole Cell Patch Clamp Protocol. [Link]
-
Animated biology with arpan. (2022, July 17). How does Whole-cell voltage clamp work? | application [Video]. YouTube. [Link]
-
Miyazaki, H., et al. (2015). Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells. Journal of Neurophysiology, 114(4), 2296-2305. [Link]
-
Engle, M. P., & Pirkle, J. C. (2016). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments : JoVE, (115), 54336. [Link]
-
Kodirov, S. A., & Akbarov, D. N. (2023). Whole-cell patch-clamp recording and parameters. MethodsX, 10, 102082. [Link]
-
Lacerda, A. E., & Brown, A. M. (1989). Conformational changes associated with ion permeation in L-type calcium channels. The Journal of general physiology, 93(6), 1243–1273. [Link]
-
Rochais, F., et al. (2004). A specific pattern of cardiac fetal gene expression is associated with heart failure in the adult. Journal of molecular and cellular cardiology, 36(1), 159-166. [Link]
-
Lacerda, A. E., & Brown, A. M. (1989). Conformational Changes Associated With Ion Permeation in L-type Calcium Channels. The Journal of general physiology, 93(6), 1243–1273. [Link]
-
ResearchGate. (n.d.). Whole Cell Patch Clamp Protocol v1. [Link]
-
Singh, G., & Jain, K. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia. (2024, January 28). Somatostatin. [Link]
-
Wikipedia. (2023, December 29). NK1 receptor antagonist. [Link]
-
Patel, Y. C. (1999). Somatostatin and its receptor family. Frontiers in neuroendocrinology, 20(3), 157–198. [Link]
-
Zhang, Y., et al. (2024). Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages. STAR protocols, 5(1), 102804. [Link]
-
Muñoz, M., & Coveñas, R. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International journal of molecular sciences, 24(6), 5221. [Link]
-
Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. [Link]
-
MJH Life Sciences. (2016, August 17). CINV: The Role of NK1 Receptor Antagonists [Video]. YouTube. [Link]
-
Wu, S. N., & Yu, H. S. (2021). Ion Channels as a Potential Target in Pharmaceutical Designs. Pharmaceuticals (Basel, Switzerland), 14(10), 978. [Link]
-
Wu, S. N. (2025). Special Issue: “Ion Channels as a Potential Target in Pharmaceutical Designs 2.0”. Pharmaceuticals (Basel, Switzerland), 18(1), 1. [Link]
-
Uhlen, S., & Wikberg, J. E. (1997). Perturbation of ion channel conductance alters the hypnotic response to the alpha 2-adrenergic agonist dexmedetomidine in the locus coeruleus of the rat. Anesthesiology, 86(4), 932–940. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin - Wikipedia [en.wikipedia.org]
- 4. Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perturbation of ion channel conductance alters the hypnotic response to the alpha 2-adrenergic agonist dexmedetomidine in the locus coeruleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. youtube.com [youtube.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: L-803,087 Incubation Protocols for Hippocampal Slice Preparations
Executive Summary & Mechanism of Action
L-803,087 is a highly selective, non-peptide agonist for the Somatostatin Receptor Subtype 4 (SSTR4) , exhibiting a high affinity (
Mechanism of Action (MOA)
SSTR4 is a
-
Direct Effect: Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and M-currents (
, via Kv7/KCNQ channels), leading to hyperpolarization. -
Synaptic Plasticity: In the hippocampus, L-803,087 has been shown to facilitate AMPA-mediated synaptic responses and restore Long-Term Potentiation (LTP) compromised by oligomeric A
. This paradox (inhibitory receptor causing facilitation) is often attributed to the disinhibition of local circuits or the restoration of homeostatic signaling disrupted by pathology.
Experimental Considerations
Before initiating slice protocols, the following physicochemical properties must be managed to ensure reproducibility.
| Parameter | Specification | Critical Note |
| Molecular Weight | 636.76 g/mol | High MW implies slower diffusion rates into deep tissue layers. |
| Solubility | DMSO (up to 100 mM) | Do not dissolve directly in ACSF. Prepare 1000x stock in DMSO. |
| Stability | Stable at -20°C (solid) | Stock solutions should be aliquoted and freeze-thawed max 3 times. |
| Effective Concentration | 0.1 µM – 1.0 µM | |
| Vehicle Control | DMSO | Final DMSO concentration in ACSF must be |
Core Protocol: Hippocampal Slice Incubation[1][2][3][4]
This protocol is optimized for acute extracellular field recordings (LTP) and whole-cell patch-clamp experiments.
Phase 1: Slice Preparation & Recovery (Standard)
-
Dissection: Rapidly decapitate and remove the brain into ice-cold (
) cutting solution (high sucrose/low or standard ACSF). -
Slicing: Cut transverse hippocampal slices (350–400 µm).
-
Recovery Incubation (Critical):
-
Transfer slices to a holding chamber containing oxygenated (
) ACSF at 32–34°C for 30 minutes . -
Allow slices to recover at room temperature (22–24°C) for at least 60 minutes before drug application.
-
Why? Metabolic recovery is essential for SSTR4 signaling machinery to normalize.
-
Phase 2: L-803,087 Application (The "Incubation" Step)
Unlike biochemical assays where "incubation" implies static soaking, electrophysiology requires dynamic perfusion to maintain oxygenation and drug equilibrium.
Workflow for LTP Experiments:
-
Baseline Recording: Establish a stable baseline of fEPSP slope (at 30-50% max response) for 20 minutes .
-
Drug Wash-In (Pre-Incubation):
-
Switch perfusion to ACSF containing L-803,087 (typically 1 µM) .
-
Duration: Perfusion must continue for 15–20 minutes prior to LTP induction.
-
Reasoning: Lipophilic compounds like L-803,087 require time to penetrate the 400 µm slice and equilibrate with receptors in the deep stratum radiatum.
-
-
Induction: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS) in the continued presence of the drug.
-
Wash-Out (Optional): Depending on the experimental question, the drug can be washed out 10 minutes post-induction, though it is often maintained to study maintenance phases.
Workflow for Biochemical Assays (e.g., A
protection):
For experiments measuring protein phosphorylation (e.g., p-CRMP2) or A
-
Method: Static incubation in interface chambers.
-
Duration: 1 – 4 hours .
-
Note: Acute slices degrade after 6-8 hours. For longer treatments (24h), use organotypic slice cultures .
Mandatory Visualization
Figure 1: L-803,087 Signaling & Experimental Workflow
This diagram illustrates the dual pathway of SSTR4 activation and the temporal workflow for slice experiments.
Caption: SSTR4 signaling cascade (left) and temporal perfusion workflow for acute hippocampal slice electrophysiology (right).
Data Summary & Optimization Guide
The following table summarizes incubation parameters derived from key validation studies.
| Application | Concentration | Incubation/Wash-In Time | Physiological Endpoint | Reference |
| LTP (Acute Slice) | 1.0 µM | 20 min (Perfusion) | Facilitation of fEPSP slope; restoration of LTP in A | [1, 2] |
| Seizure (Acute Slice) | 0.5 – 1.0 µM | 20 min (Perfusion) | Reduction in spike frequency; M-current activation. | [3] |
| Neuroprotection (Cell/Slice) | 30 nM – 100 nM | 24 hours (Static) | Reduction of A | [4] |
| Basal Transmission | 1.0 µM | 10-15 min (Perfusion) | Monitoring of Input/Output curves for excitability changes. | [1] |
Troubleshooting: "No Effect Observed"
If L-803,087 fails to elicit a response, verify:
-
Perfusion Rate: Ensure flow is 2-3 mL/min. Slower rates delay equilibration.
-
Lipophilicity: The drug may adhere to plastic tubing. Use Teflon or glass-lined tubing if possible, or prime the line with drug solution for 5 minutes before connecting to the chamber.
-
Slice Health: SSTR4 effects are subtle in unhealthy slices. Ensure CA1 population spikes are >3 mV before drug application.
References
-
Sandoval, K. E., et al. (2012). "Somatostatin Receptor Subtype 4 Agonist L-803,087 Facilitates Hippocampal Synaptic Plasticity and Ameliorates Aβ-Induced Impairments." Neuropharmacology.
-
Dournaud, P., et al. (1998). "Localization of the somatostatin receptor SST4 in the rat brain using a specific anti-peptide antibody." Journal of Neuroscience.
-
Qiu, C., et al. (2008).[2] "Somatostatin Receptor Subtype 4 Couples to the M-Current to Regulate Seizures." Journal of Neuroscience.
-
Nakai, T., et al. (2018). "Somatostatin Ameliorates β-Amyloid-Induced Cytotoxicity via the Regulation of CRMP2 Phosphorylation." Genes.
-
MedChemExpress. "L-803,087 Product Datasheet & Biological Activity."
Sources
vehicle formulation for intraperitoneal injection of L-803,087
Application Note: Vehicle Formulation for Intraperitoneal Injection of L-803,087 (GSK-3 Inhibitor)
Part 1: Executive Summary & Critical Nomenclature Warning
The Identity Conflict (Crucial Verification)
Before proceeding with formulation, you must verify the chemical identity of your compound. The code "L-803,087" appears in two distinct pharmacological contexts in the literature. This Application Note primarily addresses Compound A , as it is the predominant target in current metabolic and CNS drug development.
-
Compound A (Primary Subject): The substrate-competitive GSK-3
peptide inhibitor , often referred to as L-803 or its cell-permeable variant L-803-mts . Developed by the Eldar-Finkelman group, this is a peptidomimetic used in diabetes and Alzheimer’s research. -
Compound B (Secondary Possibility): A non-peptidyl SSTR4 (Somatostatin Receptor 4) agonist , historically referenced in Merck literature (e.g., Endocrinology 2003).
Action Item: Check your Certificate of Analysis (CoA).
-
If your compound is a peptide (sequence: N-myristoyl-GKEAPPAPPQSpP-NH2 or similar), follow Protocol A below.
-
If your compound is a small organic molecule (non-peptide), follow Protocol B .
Formulation Strategy
For the GSK-3
Part 2: Physicochemical Context & Vehicle Selection
Solubility Profile (L-803-mts)
-
Core Structure: Phosphorylated peptide (Polar/Hydrophilic).
-
Modification: N-terminal Myristoylation (Highly Lipophilic).
-
Net Behavior: Amphipathic. It forms micelles in pure water at high concentrations.
-
pI (Isoelectric Point): ~5.5–6.5 (Sequence dependent).
-
Stability: Susceptible to phosphatases in plasma; however, the specific sequence is designed to be resistant.
Vehicle Candidates
| Vehicle System | Composition | Suitability | Pros/Cons |
| System 1 (Recommended) | DMSO (2%) / PBS (98%) | Routine IP Dosing | Pros: Simple, low toxicity. Cons: Risk of precipitation at >10 mg/kg. |
| System 2 (High Dose) | DMSO (5%) / PEG400 (40%) / Saline (55%) | High Concentration (>20 mg/kg) | Pros: Excellent solubilization of lipopeptides. Cons: Higher viscosity; requires slow injection. |
| System 3 (Control) | PBS (pH 7.4) | L-803 (Non-MTS only) | Pros: No organic solvent toxicity. Cons: L-803-mts will aggregate/crash out. |
Part 3: Detailed Experimental Protocols
Protocol A: Standard Preparation for L-803-mts (Cell Permeable)
Target Concentration: 1 mg/mL (Suitable for 10 mg/kg dosing in mice). Batch Size: 5 mL.
Reagents
-
L-803-mts Lyophilized Powder (Store at -20°C).
-
Dimethyl Sulfoxide (DMSO), Sterile Grade (Sigma D2650 or equiv).
-
Phosphate Buffered Saline (PBS), pH 7.4, Calcium/Magnesium-free.
Step-by-Step Methodology
1. Stock Solution Preparation (Critical Step)
-
Allow the lyophilized peptide vial to equilibrate to room temperature (prevent condensation).
-
Dissolve L-803-mts in 100% DMSO to a concentration of 50 mg/mL .
-
Why? The myristoyl tail requires an organic solvent to unfold and prevent initial aggregation.
-
Vortex vigorously for 30 seconds. Ensure the solution is crystal clear.
2. Aqueous Phase Preparation
-
Pre-warm sterile PBS to 37°C.
-
Why? Cold shock can cause the hydrophobic peptide tail to precipitate upon contact.
3. Dropwise Dilution (The "Crash" Prevention)
-
Place the PBS (4.9 mL) in a sterile glass vial with a small magnetic stir bar spinning at medium speed.
-
Slowly add 100 µL of the DMSO Stock Solution dropwise into the vortex/swirl of the PBS.
-
Observation: You may see a transient "cloud" that disappears. If the solution remains cloudy (milky), the peptide has precipitated.
4. pH Adjustment
-
Check pH using a micro-probe. It should be ~7.2–7.4.
-
If acidic (due to peptide counter-ions), adjust carefully with 0.1N NaOH.
-
Warning: Do not exceed pH 8.0, as alkali conditions can hydrolyze the peptide or ester bonds.
5. Sterilization
-
Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter.
-
Note: Do not use Nylon filters (high peptide binding).
Protocol B: High-Solubility Vehicle (PEG-Based)
Use this if Protocol A results in precipitation or if dosing >20 mg/kg.
Reagents
-
DMSO.[1]
-
Polyethylene Glycol 400 (PEG400).
-
Sterile Saline (0.9% NaCl).
Step-by-Step Methodology
-
Dissolve L-803-mts in DMSO (5% of final volume).
-
Add PEG400 (40% of final volume) to the DMSO-peptide mix. Vortex until uniform.
-
Add Warm Saline (55% of final volume) slowly while vortexing.
-
Sonication: If slight turbidity exists, sonicate in a water bath at 37°C for 5 minutes. Clear solution should result.
Part 4: In Vivo Administration (Intraperitoneal)[1]
Dosing Parameters
-
Typical Dose: 10–30 mg/kg (Mice).
-
Injection Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
Frequency: Daily or every other day (Peptide half-life is typically short; L-803-mts is roughly 12–14 hours in tissue due to cell retention).
Injection Technique
-
Restraint: Scruff the mouse firmly to expose the abdomen.
-
Tilt: Tilt the mouse head-down slightly to move viscera away from the injection site.
-
Needle: Use a 27G or 30G needle.
-
Location: Lower right or left quadrant.
-
Aspiration: Pull back slightly to ensure no blood or urine (bladder puncture) is drawn.
-
Injection: Inject slowly. The PEG vehicle (Protocol B) is viscous; rapid injection causes pain.
Part 5: Visualization & Logic
Formulation Workflow (Decision Logic)
Figure 1: Decision tree for selecting the appropriate vehicle based on the specific chemical variant of L-803,087.
Mechanism of Action: GSK-3 Inhibition
Figure 2: L-803-mts acts as a substrate competitive inhibitor, preventing GSK-3
Part 6: References
-
Plotkin, B., et al. (2003). "Insulin-mimetic action of synthetic phosphorylated peptide inhibitors of glycogen synthase kinase-3." Journal of Pharmacology and Experimental Therapeutics, 305(3), 974-980.
-
Kaidanovich-Beilin, O., & Eldar-Finkelman, H. (2006). "Peptides targeting glycogen synthase kinase-3." Physiology & Behavior, 92(5). (Establishes the MTS peptide utility).
-
Eldar-Finkelman, H., & Martinez, A. (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS." Frontiers in Molecular Neuroscience. (Review of vehicle tolerability for GSK-3 inhibitors).
-
Li, C., et al. (2023). "Development of a Supramolecular Hydrogel for Intraperitoneal Injections." Macromolecular Bioscience. (Reference for IP vehicle viscosity limits).
Sources
- 1. GSK-3β inhibitor 3 | Apoptosis | GSK-3 | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
Application Note: L-803,087 Concentration Response Curve Protocol
Target: Somatostatin Receptor Subtype 4 (SSTR4)
Assay Type: Functional
Introduction & Mechanism of Action
L-803,087 is a highly potent and selective non-peptide agonist for the Somatostatin Receptor Subtype 4 (SSTR4). With a reported
SSTR4 is a G-protein-coupled receptor (GPCR) that preferentially couples to the
Why this protocol matters:
Because SSTR4 is
SSTR4 Signaling Pathway Visualization
Figure 1: Mechanism of Action.[2] L-803,087 activates SSTR4, triggering Gi-protein mediated inhibition of Adenylyl Cyclase, thereby counteracting Forskolin-induced cAMP production.
Materials & Compound Handling
Reagents
| Reagent | Role | Specifications |
| L-803,087 | Test Compound | Soluble in DMSO (>10 mM). Store stock at -20°C. |
| Forskolin | AC Activator | Creates the cAMP window. Use at |
| IBMX | PDE Inhibitor | Prevents cAMP degradation.[3][4] Final conc: 0.5 mM. |
| Cell Line | Biological System | CHO-K1 or HEK293 stably expressing human SSTR4. |
| Detection Kit | Readout | TR-FRET (e.g., HTRF) or AlphaScreen cAMP kit. |
Compound Preparation (Critical)
L-803,087 is hydrophobic. Proper handling is required to prevent precipitation or adhesion to plastics.
-
Stock Solution: Dissolve powder in 100% DMSO to create a 10 mM master stock. Aliquot and freeze (-20°C). Avoid repeated freeze-thaw cycles.
-
Intermediate Dilution: Perform serial dilutions in 100% DMSO first. This ensures compound solubility before it hits the aqueous buffer.
-
Working Solution: Dilute the DMSO stocks 1:100 into the Assay Buffer immediately before use. This keeps the final DMSO concentration on cells at a safe 1% (or lower).
Experimental Protocol: Concentration Response Curve
Objective: Determine the
Step 1: Cell Preparation[3][5]
-
Harvest SSTR4-expressing cells using a non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity.
-
Resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).
-
Cell Density: Aim for 2,000 – 5,000 cells per well (384-well plate) or 10,000 cells per well (96-well plate).
Step 2: Serial Dilution (The "3x" Logic)
We will prepare a 10-point dose-response curve using a 1:3 (half-log) dilution series.
-
Top Concentration: 10
M (Final in well). -
Bottom Concentration: ~0.5 pM.
-
Preparation: Prepare these at 2X the final concentration because adding cells will dilute them by half.
Step 3: Assay Workflow
-
T=0 min: Dispense 5
L of L-803,087 (2X concentration) into the plate. -
T=0 min: Dispense 5
L of Cell Suspension containing Forskolin (2X concentration).-
Note: The Forskolin is mixed with the cells before dispensing to ensure simultaneous stimulation and inhibition.
-
-
Incubation: Incubate for 30–45 minutes at Room Temperature (RT).
-
Detection: Add 10
L of Detection Reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions. -
Read: Incubate 1 hour and read on a TR-FRET compatible plate reader.
Workflow Visualization
Figure 2: Assay Workflow. Sequential addition of agonist and Forskolin-stimulated cells ensures precise competition kinetics.
Data Analysis & Interpretation
Calculation
-
Ratio Calculation: Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) for each well:
. -
Normalization: Convert Ratios to "% Inhibition" or "Delta F":
-
0% Inhibition (Control): Cells + Forskolin + Vehicle (No Agonist). This is the maximum cAMP signal.
-
100% Inhibition (Baseline): Cells + Vehicle (No Forskolin). This is the basal cAMP level.
-
-
Curve Fitting: Plot Log[Agonist] vs. Response. Fit using a 4-Parameter Logistic (4PL) non-linear regression model:
Expected Results
-
: You should observe an
in the low nanomolar range (0.5 – 5 nM), consistent with the reported of 0.7 nM. -
Hill Slope: Should be near -1.0. A slope significantly different (e.g., -0.5 or -2.0) may indicate negative cooperativity or assay artifacts.
-
Z-Factor: For a robust assay, the Z' factor calculated between the Positive Control (No Forskolin) and Negative Control (Forskolin only) must be
.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Potential Cause | Solution |
| Low Signal Window | Forskolin concentration is suboptimal. | Perform a Forskolin titration curve first. Select the concentration that gives 80% of max signal ( |
| High Variability | DMSO "Edge Effect" or pipetting error. | Do not use the outer wells of the plate. Ensure DMSO concentration is normalized across all wells (including controls). |
| Right-Shifted Curve | BSA binding or sticky compound. | L-803,087 is lipophilic. Add 0.1% BSA to the buffer to prevent plastic adhesion, but ensure it is "Fatty-Acid Free" BSA. |
| No Inhibition | Receptor expression lost. | Verify SSTR4 surface expression using flow cytometry. SSTR4 can internalize if cells are over-confluent. |
References
-
Discovery & Characterization: Rohrer, S. P., et al. (1998). Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry. Science.
-
Compound Properties: MedChemExpress. L-803,087 Datasheet & Biological Activity.[1]
-
Assay Methodology: Revvity (Cisbio). cAMP - Guide to Optimizing Agonists of
. -
Receptor Signaling: NIH/NCBI Gene. SSTR4 somatostatin receptor 4 [Homo sapiens].[5][6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Sstr4 (somatostatin receptor 4) - Rat Genome Database [rgd.mcw.edu]
- 6. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
application of L-803,087 in retinal ganglion cell culture
Application Note & Protocol: L-803,087 in Retinal Ganglion Cell (RGC) Culture
Abstract & Core Rationale
This guide details the application of L-803,087 , a potent and highly selective Somatostatin Receptor Subtype 4 (SSTR4) agonist , in primary Retinal Ganglion Cell (RGC) culture. Unlike broad-spectrum somatostatin analogs (e.g., octreotide), L-803,087 selectively targets SSTR4, which is uniquely expressed in RGCs within the retina.
Mechanism of Action: In RGCs, L-803,087 activates a non-canonical signaling pathway involving G
CRITICAL NOMENCLATURE WARNING: Do not confuse L-803,087 (Small molecule SSTR4 agonist, CAS 217480-26-7) with L803 or L803-mts (Peptide inhibitor of GSK-3
). Ensure you are using the correct molecule for receptor modulation.
Material Specifications & Preparation
Chemical Properties
-
Compound: L-803,087 (often supplied as trifluoroacetate salt).[1][2]
-
Target: Selective SSTR4 Agonist (
= 0.7 nM).[3] -
Molecular Weight: ~599.6 g/mol (salt form dependent).
-
Solubility: Soluble in DMSO (up to 100 mM). Poorly soluble in water.
Reconstitution Protocol
-
Stock Solution (10 mM): Dissolve 1 mg of L-803,087 in the appropriate volume of sterile, anhydrous DMSO (e.g., for 1 mg MW ~600, add ~166
L DMSO). Vortex until clear. -
Aliquot & Storage: Aliquot into light-protective tubes (e.g., amber tubes) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Working Solution: Dilute the stock 1:1000 in sterile PBS or culture media to create a 10
M intermediate substock immediately before use. Further dilute to the final concentration (typically 10–100 nM ) directly in the culture well.-
Note: Keep final DMSO concentration <0.1% to avoid solvent toxicity in primary neurons.
-
Experimental Protocol: RGC Neuroprotection & Calcium Modulation
Phase A: Primary RGC Isolation and Culture
Prerequisite: Establish purified RGC cultures from neonatal (P3-P7) or adult rodents (rats/mice) using immunopanning (Thy1.1) or magnetic bead separation.
-
Substrate: Poly-D-Lysine (PDL) and Laminin coated coverslips.
-
Media: Neurobasal-A supplemented with B27, BDNF (50 ng/mL), CNTF (10 ng/mL), and Forskolin (5
M). -
Incubation: 37°C, 5% CO
. Allow cells to mature for 3-7 days before treatment to ensure channel expression.
Phase B: L-803,087 Treatment Regimen
L-803,087 is typically used as a pre-treatment to prime the signaling machinery before an excitotoxic challenge (e.g., Glutamate, NMDA, or high K+).
| Step | Action | Duration | Concentration | Notes |
| 1 | Equilibration | 30 min | N/A | Replace 50% media with fresh, warmed media. |
| 2 | Drug Application | 15–30 min | 10 nM – 100 nM | Add L-803,087 directly to media. 10 nM is the physiological standard for specific SSTR4 activation.[4][5] |
| 3 | Challenge (Optional) | 24–48 hrs | N/A | Apply excitotoxic agent (e.g., 50 |
| 4 | Readout | End-point | N/A | Perform Calcium Imaging or Viability Assay. |
Phase C: Functional Assay - Calcium Imaging (Fura-2)
This is the gold-standard assay to validate L-803,087 activity (reduction of Ca
-
Loading: Incubate RGCs with Fura-2 AM (2-5
M) for 30 min at 37°C in Tyrode’s solution. -
Wash: Wash 3x with Tyrode’s solution to remove extracellular dye. Allow 20 min for de-esterification.
-
Baseline Recording: Measure ratio (340/380 nm) for 60 seconds.
-
Treatment: Perfusion of L-803,087 (10 nM) for 2 minutes.
-
Stimulation: Perfusion of High K+ (50 mM) solution containing L-803,087.
-
Analysis: Compare peak
Ratio of [High K+] vs. [High K+ & L-803,087].-
Expected Result: L-803,087 reduces peak Calcium influx by 30–40% .
-
Mechanism of Action (Visualized)
Unlike other SSTRs which couple to G
Figure 1: Signal transduction pathway of L-803,087 in Retinal Ganglion Cells. Activation of SSTR4 recruits Gq/PKC and G
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| No effect on Ca | Receptor Desensitization | SSTR4 internalizes rapidly. Ensure L-803,087 is added fresh (<30 min) before measurement. Do not culture chronically (>24h) with agonist unless refreshing media. |
| High Cell Death in Controls | Solvent Toxicity | Check DMSO concentration. It must be <0.1%. Run a "Vehicle Control" (DMSO only) to normalize data. |
| Inconsistent Results | Developmental Stage | SSTR4 expression is consistent in neonatal and adult RGCs, but L-type channel density varies. Ensure consistent culture age (DIV 3-7). |
| Precipitation | Aqueous Solubility | L-803,087 crashes out in pure water. Dilute the DMSO stock rapidly into vortexing media to prevent micro-precipitates. |
References
-
Farrell, S. R., et al. (2014).[8] "Somatostatin receptor subtype 4 modulates L-type calcium channels via G
and PKC signaling in rat retinal ganglion cells." Channels, 8(6), 519-527.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Farrell, S. R., et al. (2010). "Modulation of Voltage-Gated Ion Channels in Rat Retinal Ganglion Cells Mediated by Somatostatin Receptor Subtype 4." Journal of Neurophysiology, 104(3), 1316-1322.
-
Gomes-Porras, M., et al. (2020).[6] "Somatostatin Receptor Subtypes in the Retina: Molecular and Functional Characterization." International Journal of Molecular Sciences, 21(22), 8567.
-
Cammalleri, M., et al. (2019).[6] "Neuroprotective effects of somatostatin receptor agonists in retinal degeneration." Frontiers in Cellular Neuroscience, 13, 1-12.
-
Tokita, Y., et al. (2003). "L-803,087: A potent and selective somatostatin sst4 receptor agonist."[3] Naunyn-Schmiedeberg's Archives of Pharmacology, 367, 1-9.
Sources
- 1. L-803,087 (PD050579, OPNMQSFIGUSHDH-FQEVSTJZSA-N) [probes-drugs.org]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Modulation of voltage-gated ion channels in rat retinal ganglion cells mediated by somatostatin receptor subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel emphasis on somatostatinergic system in retinal ganglion cell neuroresilience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of L-803,087, a Selective Somatostatin Receptor 4 (sst4) Agonist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of L-803,087 in preclinical inflammation models. It is crucial to establish at the outset that L-803,087 is a potent and highly selective agonist for the somatostatin receptor subtype 4 (sst4)[1]. While the somatostatin system is known to exert significant immunomodulatory and anti-inflammatory effects, the application of specific sst4 agonists like L-803,087 is an emerging area of investigation, distinct from classical anti-inflammatory pathways. This guide will clarify the mechanistic rationale, provide detailed protocols for relevant in vivo and in vitro models, and offer expert insights into experimental design and data interpretation.
Introduction: The Scientific Rationale
L-803,087 is a non-peptidyl molecule recognized for its high affinity and selectivity for the human sst4 receptor. Its primary characterization is not as a classical anti-inflammatory agent but as a specific tool to probe the function of this particular somatostatin receptor subtype.
Table 1: Binding Affinity (Ki) of L-803,087 for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) | Selectivity over sst4 |
|---|---|---|
| sst4 | 0.7 | - |
| sst1 | 199 | ~284-fold |
| sst2 | 4720 | ~6743-fold |
| sst3 | 1280 | ~1829-fold |
| sst5 | 3880 | ~5543-fold |
Data sourced from Tocris Bioscience.
Somatostatin is an inhibitory neuropeptide that exerts its effects through five distinct G-protein-coupled receptors (sst1-sst5)[2]. Beyond its well-known endocrine functions, somatostatin plays a critical role in modulating inflammation and nociception[2][3]. It is released from sensory nerve endings in response to noxious stimuli and can diminish neurogenic inflammation by inhibiting the release of pro-inflammatory neuropeptides (e.g., Substance P, CGRP) and acting on immune and vascular cells[2][4]. The development of receptor-selective agonists like L-803,087 allows for the targeted investigation of these pathways, potentially offering therapeutic benefits without the broad endocrine side effects of pan-somatostatin analogues[4].
The anti-inflammatory potential of sst4 agonism is primarily linked to the modulation of neurogenic inflammation and inflammatory pain, making it a novel target for conditions with a significant neural component[2][5].
Mechanism of Action: sst4 Receptor Signaling in Inflammation
Activation of the sst4 receptor by L-803,087 initiates a signaling cascade through an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. In the context of inflammation, this cascade can lead to several downstream effects:
-
Inhibition of Neuropeptide Release: On sensory nerve terminals, sst4 activation can suppress the release of pro-inflammatory mediators, thereby reducing key features of neurogenic inflammation like vasodilation and plasma extravasation[2][4].
-
Modulation of Immune Cells: Somatostatin receptors are expressed on various immune cells, and their activation can suppress the production of pro-inflammatory cytokines[3].
-
Analgesia: By inhibiting the activation of nociceptive neurons, sst4 agonism can produce significant analgesic effects in models of inflammatory and neuropathic pain[2][5].
Preclinical In Vivo Protocols
Given the specific mechanism of sst4 agonism, the most relevant preclinical models are those involving neurogenic inflammation and inflammatory pain. The following protocols are based on established methodologies and adapted for the evaluation of L-803,087.
General Compound Preparation and Administration
The proper formulation of L-803,087 is critical for reproducible in vivo results.
-
Solubilization: L-803,087 is often supplied as a trifluoroacetate salt. For in vitro studies, stock solutions can be prepared in DMSO[5]. For in vivo administration, a common practice for similar compounds is to first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) and then create a suspension in a vehicle like 1-2% methylcellulose or Tween 80 in sterile saline[5][6].
-
Causality: This two-step process is necessary because many small molecule inhibitors are poorly soluble in aqueous solutions. The organic solvent ensures the compound is fully dissolved before it is suspended in the final injection vehicle, which improves bioavailability and dosing accuracy. Always prepare fresh on the day of the experiment and sonicate the suspension before use[5].
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common for initial studies. Oral (p.o.) administration can also be explored if pharmacokinetic data is available or as part of efficacy testing[5].
Protocol 1: Freund's Adjuvant-Induced Arthritis and Inflammatory Pain
This model mimics chronic inflammation and pain, characteristic of rheumatoid arthritis, and is suitable for assessing both anti-inflammatory and analgesic effects[4].
Step-by-Step Methodology:
-
Animals: Use female Wistar or male Sprague-Dawley rats (150-250g) or DBA/1 mice[4][7]. House animals under SPF conditions.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Baseline Measurements (Day 0): Before induction, measure the paw volume using a plethysmometer and assess baseline pain sensitivity (mechanical and thermal thresholds).
-
Induction (Day 0): Induce arthritis by injecting 0.1 mL of Complete Freund's Adjuvant (CFA; 1 mg/mL killed Mycobacterium tuberculosis) into the plantar surface of the left hind paw[4].
-
Treatment Groups (n=8-10 per group):
-
Group 1: Naive (No CFA, no treatment)
-
Group 2: Vehicle Control (CFA + Vehicle)
-
Group 3: Positive Control (CFA + Diclofenac, e.g., 5-10 mg/kg, i.p.)
-
Group 4-6: L-803,087 (CFA + low, medium, high doses, e.g., 100, 500, 1000 µg/kg, s.c.)[5].
-
-
Dosing Regimen: Begin treatment on Day 1 and continue daily until the end of the study (e.g., Day 18)[4]. The causality for starting treatment post-induction is to assess the therapeutic effect on established inflammation rather than prophylaxis.
-
Outcome Measures:
-
Paw Edema: Measure the volume of both hind paws on specified days. Express swelling as a percentage increase from baseline.
-
Inflammatory Pain: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test (Hargreaves method)[8].
-
Arthritis Score: Score each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.
-
-
Terminal Analysis: At the study endpoint, collect blood for systemic cytokine analysis and paws for histological assessment of synovitis and joint destruction.
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is used to study inflammatory bowel disease (IBD). While direct evidence for L-803,087 in this model is limited, the anti-inflammatory actions of somatostatin agonism on immune cells provide a rationale for its investigation[9].
Step-by-Step Methodology:
-
Animals: Use C57BL/6 mice (8-10 weeks old)[10].
-
Induction: Administer 2.5-3.5% (w/v) DSS (MW 36-50 kDa) in the drinking water for 5-7 consecutive days. The concentration should be optimized for your facility as severity can vary[10][11].
-
Treatment Groups:
-
Group 1: Control (Regular water + Vehicle)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + Positive Control (e.g., Mesalamine)
-
Group 4-6: DSS + L-803,087 (low, medium, high doses)
-
-
Dosing Regimen: Administer treatments daily (e.g., i.p. or s.c.) starting from Day 1 of DSS administration.
-
Outcome Measures:
-
Disease Activity Index (DAI): Monitor daily and score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: At termination, excise the colon from the cecum to the anus and measure its length. Inflammation leads to colon shortening.
-
Histology: Prepare "swiss rolls" of the colon for H&E staining to score inflammation, ulceration, and crypt damage[10].
-
Myeloperoxidase (MPO) Assay: Homogenize colon tissue to quantify MPO activity, a marker of neutrophil infiltration.
-
In Vitro Protocol: Cytokine Release from Macrophages
This protocol assesses the direct effect of L-803,087 on inflammatory cytokine production from immune cells.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs) in DMEM with 10% FBS.
-
Seeding: Plate cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh serum-free medium. Pre-treat the cells with various concentrations of L-803,087 (e.g., 1 nM - 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 6 hours (for qPCR analysis of mRNA) or 24 hours (for ELISA analysis of secreted protein).
-
Analysis:
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines like TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of Tnf, Il6, and Il1b. Normalize to a housekeeping gene like Gapdh[12].
-
Table 2: Summary of Recommended In Vivo Model Parameters
| Model | Animal Strain | Induction Agent | L-803,087 Dose Range (s.c.) | Key Readouts |
|---|---|---|---|---|
| Freund's Adjuvant Arthritis | Wistar Rat | Complete Freund's Adjuvant (CFA) | 100 - 1000 µg/kg/day | Paw Volume, Pain Thresholds, Arthritis Score, Histology |
| DSS-Induced Colitis | C57BL/6 Mouse | Dextran Sulfate Sodium (DSS) | 100 - 1000 µg/kg/day | Disease Activity Index (DAI), Colon Length, Histology, MPO |
Concluding Remarks
L-803,087 is a valuable pharmacological tool for elucidating the role of the sst4 receptor. Its application in inflammation research represents a novel and promising direction, particularly for pathologies with a strong neuro-immune component such as arthritis and inflammatory pain. The protocols outlined in this guide provide a robust framework for investigating the therapeutic potential of sst4 agonism. Researchers must include rigorous controls and comprehensive endpoints to validate their findings in this emerging field. Every protocol should be treated as a self-validating system, incorporating vehicle controls and established positive controls to ensure the reliability and interpretability of the data.
References
-
Gerard, M., et al. (2001). Identification of the somatostatin receptor subtypes involved in regulation of growth hormone secretion in chickens. General and Comparative Endocrinology. Available at: [Link]
-
Tang, E. H., et al. (2012). Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases. The Journal of cardiovascular pharmacology. Available at: [Link]
-
Wang, Y., et al. (2022). Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages. Marine drugs. Available at: [Link]
-
Guedon, J. M., et al. (2015). Preclinical Assessment of Inflammatory Pain. Current protocols in pharmacology. Available at: [Link]
-
Szolcsányi, J., et al. (2001). Anti-inflammatory effect of synthetic somatostatin analogues in the rat. British Journal of Pharmacology. Available at: [Link]
-
Borbély, É., et al. (2019). In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists. Frontiers in Pharmacology. Available at: [Link]
-
Karalis, K., et al. (1994). Somatostatin analogues suppress the inflammatory reaction in vivo. The Journal of clinical investigation. Available at: [Link]
-
Stengel, A., & Taché, Y. (2011). Central Actions of Somatostatin-28 and Oligosomatostatin Agonists to Prevent Components of the Endocrine, Autonomic and Visceral Responses to Stress Through Interaction with Different Somatostatin Receptor Subtypes. Journal of neuroendocrinology. Available at: [Link]
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Retrieved from [Link]
-
Harris, A. G. (1996). Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects. Gut. Available at: [Link]
-
Yang, H., et al. (2023). Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS. STAR protocols. Available at: [Link]
-
Shie, F. S., et al. (2011). The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity. Journal of neurochemistry. Available at: [Link]
-
An, J., et al. (2023). Prostaglandin E2 signaling via its receptor EP4 on macrophages protects against acute colitis by preserving intestinal barrier function. The Journal of Immunology. Available at: [Link]
-
Helyes, Z., & Szolcsányi, J. (2004). Inhibitory effect of somatostatin on inflammation and nociception. Current pharmaceutical design. Available at: [Link]
-
MP Biomedicals. (n.d.). Colitis Model Guidebook. MP Biomedicals. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effect of somatostatin on inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin analogues suppress the inflammatory reaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of synthetic somatostatin analogues in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chondrex.com [chondrex.com]
- 8. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: L-803,087 Solubility & Handling Guide
Ticket ID: L803087-SOL-001 Subject: Optimization of L-803,087 Solubility in Aqueous Buffers for SSTR4 Activation Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit
Executive Summary
L-803,087 is a highly selective Somatostatin Receptor Subtype 4 (SSTR4) agonist.[1][2] While it is a potent pharmacological tool, its hydrophobic nature presents significant challenges in aqueous formulation. Users frequently report precipitation upon dilution into physiological buffers (PBS, DMEM) or adsorption to plasticware.
This guide provides validated protocols to transition L-803,087 from organic stock solutions to stable aqueous systems for both in vitro (cell-based) and in vivo applications.
Section 1: Physicochemical Profile & Solubility Limits
Before attempting formulation, verify your experimental concentration against the solubility limits below. L-803,087 is a hydrophobic small molecule; direct dissolution in water is not recommended.
| Solvent System | Solubility Limit (Approx.) | Application |
| DMSO (Anhydrous) | ~20 mg/mL (Standard Stock) | Primary Stock. Store at -20°C. |
| Ethanol (100%) | ~20 mg/mL | Alternative Stock (less stable than DMSO). |
| PBS (pH 7.2) | < 0.5 mg/mL | High Risk. Likely to precipitate without co-solvents. |
| 1:1 DMSO:PBS | ~0.5 - 1.0 mg/mL | Intermediate dilution only. |
| 1.25% Methylcellulose | Suspension (Up to 1 mg/mL) | In Vivo vehicle (Oral/IP administration).[3] |
Section 2: Validated Preparation Protocols
Protocol A: In Vitro Preparation (Cell Culture/Binding Assays)
Target: Stable solution at nanomolar/micromolar concentrations (e.g., 10 nM – 10 µM).
The "Rapid Dispersion" Technique To prevent the "crashing out" effect—where slow addition of buffer to DMSO causes immediate precipitation—use this kinetic solubility approach.
-
Prepare Master Stock: Dissolve L-803,087 in 100% anhydrous DMSO to a concentration of 10 mM .
-
Validation: Vortex for 30 seconds. Solution must be optically clear.
-
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the Master Stock 1:10 in DMSO (to 1 mM). This allows for larger pipetting volumes, reducing error.
-
-
Final Dilution (The Critical Step):
-
Prepare your assay buffer (e.g., PBS or Media) in a glass or low-binding polypropylene tube.
-
Action: While vortexing the buffer gently, inject the required volume of DMSO stock directly into the center of the liquid.
-
Rule: Keep final DMSO concentration ≤ 0.1% to avoid cytotoxicity or solvent interference.
-
Technical Note: Do not add buffer to the DMSO stock. This creates a transient high-water/high-drug environment that forces precipitation. Always add stock to buffer.
Protocol B: In Vivo Formulation (High Dose)
Target: High concentration (e.g., 1 mg/mL) for animal dosing. Challenge: True solution is impossible at this concentration in saline. Solution: Create a stable microsuspension.
-
Weighing: Weigh the solid L-803,087.
-
Wetting: Add a minimal volume of DMSO (e.g., 1-2% of final volume) to wet the powder.
-
Vehicle Addition: Gradually add 1.25% Methylcellulose (aqueous solution).
-
Homogenization:
-
Sonicate the mixture for 10–15 minutes.
-
Result: The mixture will appear opalescent (cloudy). This is expected.
-
-
Validation: Ensure no large visible clumps remain. The drug is now a stable suspension suitable for oral gavage or IP injection [1].
Section 3: Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing L-803,087 based on your final application.
Figure 1: Decision matrix for L-803,087 formulation. Blue path denotes solution chemistry; Red path denotes suspension chemistry.
Section 4: Troubleshooting & FAQs
Q1: My solution turned cloudy immediately after adding the DMSO stock to PBS. Can I filter it?
-
Diagnosis: You likely exceeded the aqueous solubility limit (microprecipitation) or mixed too slowly.
-
Action: Do NOT filter. Filtering will remove the active drug, leaving you with solvent only.
-
Fix:
-
Sonicate the solution for 5 minutes. If it clears, use immediately.
-
If it remains cloudy, you must lower the final concentration or increase the DMSO percentage (if your assay tolerates it).
-
Switch to a "carrier" buffer containing 0.1% BSA (Bovine Serum Albumin), which can help stabilize hydrophobic molecules in solution.
-
Q2: Can I store the diluted aqueous solution at 4°C?
-
Answer: No. L-803,087 is stable in DMSO at -20°C, but in aqueous buffers, it is prone to hydrolysis and precipitation over time. Always prepare aqueous dilutions fresh on the day of the experiment.
Q3: The compound seems to be losing potency in my plastic well plates.
-
Diagnosis: SSTR4 agonists are often hydrophobic and stick to polystyrene.
-
Fix:
-
Use Low-Binding polypropylene plates/tubes.
-
Pre-coat tips/tubes with buffer containing 0.1% BSA or Tween-20 before handling the drug solution.
-
Q4: Why do you recommend Methylcellulose for in vivo work instead of PBS?
-
Scientific Rationale: At effective analgesic doses (e.g., 100–1000 µg/kg), L-803,087 requires concentrations that physically cannot dissolve in PBS. Methylcellulose acts as a suspending agent, increasing viscosity to prevent the drug particles from settling, ensuring a uniform dose is delivered [1].
References
-
Sándor, K. et al. (2006). "Analgesic effects of the somatostatin sst4 receptor selective agonist L-803,087 in mouse models of neuropathic pain." European Journal of Pharmacology, 539(1-2), 71-75.
-
Tocris Bioscience. "L-803,087 Product Information & Solubility Data." Tocris.com.
-
Cayman Chemical. "L-803,087 Product Insert." CaymanChem.com.
Sources
- 1. Identification of the somatostatin receptor subtypes involved in regulation of growth hormone secretion in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: L-803,087 Stability & Handling
Senior Application Scientist Desk | SSTR4 Agonist Specialist Team
Executive Summary: The Stability Profile
L-803,087 is a high-affinity, non-peptide agonist selective for the Somatostatin Receptor Subtype 4 (SSTR4). While it exhibits robust chemical stability in its lyophilized solid form, its stability profile changes drastically upon solvation.
This guide addresses the critical "Room Temperature (RT) vs. -20°C" dilemma. The short answer: Temperature is the primary variable controlling hydrolysis and oxidation rates. While the solid compound can tolerate short-term RT excursions (e.g., shipping), solvated forms—particularly in aqueous buffers—are thermodynamically unstable at RT and must be handled with strict thermal discipline.
Stability Matrix: Room Temperature vs. -20°C
The following data summarizes the stability windows based on physical state and solvent environment.
| Physical State | Storage Condition | Stability Window | Risk Factor |
| Lyophilized Solid | -20°C (Recommended) | ≥ 2 Years | Minimal. Ideal for long-term banking. |
| Lyophilized Solid | Room Temp (+25°C) | < 2 Weeks | Low. Acceptable for transit/bench handling. |
| DMSO Stock (10 mM) | -20°C (Recommended) | ~ 6 Months | Low. Avoid repeated freeze-thaw cycles. |
| DMSO Stock (10 mM) | Room Temp (+25°C) | < 48 Hours | Moderate. Solvent evaporation & slow oxidation. |
| Aqueous Solution | -20°C | NOT RECOMMENDED | High. Freeze-thaw precipitates compound. |
| Aqueous Solution | Room Temp (+25°C) | < 12 Hours | Critical. Rapid hydrolysis/precipitation. |
Critical Alert: Never store aqueous dilutions (e.g., in PBS or media) for use on subsequent days. Prepare fresh immediately prior to the experiment.
Troubleshooting & FAQs
Scenario A: "I left the solid vial on the bench over the weekend."
Q: Is my compound degraded? A: Likely No. L-803,087 is supplied as a trifluoroacetate salt, which confers crystal lattice stability. Exposure to ambient temperature (20–25°C) for 48–72 hours in a sealed, desiccated vial rarely impacts biological potency.
-
Action: Return to -20°C immediately. Ensure the desiccant packet is active (blue/orange, not pink/green).
Scenario B: "I see a precipitate when diluting my DMSO stock into cell culture media."
Q: How do I fix this solubility crash? A: This is a "Solvent Shock" phenomenon. L-803,087 is hydrophobic. Dumping a high-concentration DMSO bolus directly into aqueous media causes rapid local precipitation.
-
The Fix (Step-wise Dilution):
-
Dilute your 10 mM DMSO stock 1:10 into pure ethanol or a 50% DMSO/Water intermediate.
-
Vortex vigorously.
-
Pipette this intermediate slowly into the final vortexing media.
-
Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.
-
Scenario C: "My in vivo results are inconsistent between batches."
Q: Could this be a stability issue? A: Yes, specifically regarding Freeze-Thaw Cycles . If you are freezing and thawing the same DMSO stock vial repeatedly, you are introducing moisture (hygroscopicity of DMSO) which accelerates degradation.
-
Protocol: Aliquot the master stock into single-use volumes (e.g., 10 µL or 50 µL) immediately after reconstitution. Store these at -20°C and discard any remainder after use.
Mechanistic Insight: SSTR4 Signaling Pathway
Understanding the pathway is crucial for validating your readout. L-803,087 acts via G_i/o-protein coupling, primarily inhibiting Adenylyl Cyclase (AC) and modulating ion channels.
Caption: L-803,087 induced SSTR4 signaling cascade leading to cellular hyperpolarization.[1]
Standardized Handling Protocol
To ensure reproducibility, follow this "Self-Validating" workflow.
Phase 1: Reconstitution (Master Stock)
-
Equilibrate: Allow the product vial to warm to Room Temperature (RT) inside the desiccator before opening. Why? Prevents condensation of atmospheric water onto the cold hygroscopic solid.
-
Solvent: Add anhydrous DMSO to achieve a concentration of 10 mM .
-
Calculation: For 1 mg of L-803,087 (MW: ~599.6 g/mol as salt), add ~167 µL DMSO.
-
-
Dissolution: Vortex for 30 seconds. Inspect visually. The solution must be completely clear.
-
Aliquot: Immediately dispense into 20 µL or 50 µL aliquots in amber microtubes.
-
Storage: Freeze at -20°C. Label: "Stock 10mM - Do Not Refreeze".
Phase 2: Experimental Prep (Day of Assay)
-
Thaw: Remove one aliquot. Thaw at RT.[2]
-
Intermediate Dilution: Dilute 1:100 in serum-free media or buffer to create a 100 µM working solution .
-
Note: If precipitation occurs here, use the "Step-wise Dilution" method described in the Troubleshooting section.
-
-
Final Application: Add to cell culture wells to achieve final concentration (typically 1 nM – 1 µM).
-
Disposal: Discard the remaining thawed aliquot.
Caption: Optimal workflow to minimize freeze-thaw degradation and solvent evaporation.
References
-
Rohrer, S. P., et al. (1998).[3] "Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry." Science, 282(5389), 737-740.
-
Tocris Bioscience. "L-803,087 trifluoroacetate Technical Data Sheet." Tocris.com.
-
Cayman Chemical. "SSTR4 Agonist Handling Guidelines (General)." CaymanChem.com.
-
Crider, A. M. (2003). "Somatostatin receptor subtype 4 (sst4) ligands." Mini Reviews in Medicinal Chemistry, 3(7), 687-696.
Sources
Technical Support Center: Minimizing Vehicle Toxicity in L-803,087 Experiments
Topic: Optimization of Vehicle Formulation for L-803,087 (GSK-3
Core Directive & Scope
This technical guide addresses the critical challenge of solubilizing L-803,087 , a potent substrate-competitive Glycogen Synthase Kinase-3
Unlike ATP-competitive inhibitors (e.g., SB-216763), L-803,087 is a peptidomimetic. Its unique chemical structure requires specific handling to prevent precipitation in aqueous buffers, yet its primary solvents (DMSO) are toxic at high concentrations. This guide provides self-validating protocols to balance solubility with biological integrity.
Module A: Formulation & Solubility (The "Preparation" Phase)
Q1: What is the optimal solvent system for L-803,087?
Answer: L-803,087 is a hydrophobic peptidomimetic. It is not directly soluble in aqueous buffers (PBS/Saline) at effective stock concentrations.
-
Primary Solvent (Stock): 100% Dimethyl Sulfoxide (DMSO).
-
Secondary Diluent (Working): Phosphate Buffered Saline (PBS) or 0.9% Saline.
Critical Thresholds:
-
Stock Concentration: 10 mM – 20 mM in 100% DMSO.
-
Final In Vitro Concentration: Typically 1–10
M. -
Final In Vivo Concentration: Varies by dose (mg/kg), but the final vehicle should ideally contain
5% DMSO for intraperitoneal (IP) injection and 1% for intracerebroventricular (ICV) injection.
Q2: My compound precipitates upon dilution. How do I fix this?
Troubleshooting Protocol: Precipitation occurs when the hydrophobic "shock" of entering the aqueous phase is too rapid.
-
Warm the Buffer: Ensure your PBS/Saline is at 37°C, not 4°C.
-
Step-wise Addition: Do not add the stock to the buffer. Add the buffer to the stock slowly while vortexing.
-
Sonication: If slight turbidity persists, sonicate in a water bath for 5–10 seconds.
-
Co-solvents (Last Resort): If precipitation persists at high doses, include 5–10% PEG-400 or Tween-80 (0.1%) in the aqueous buffer before mixing with the DMSO stock.
Visual Workflow: Solubilization Protocol
The following diagram outlines the error-proof workflow for preparing L-803,087 to ensure stability and minimize toxicity.
Figure 1: Step-by-step solubilization workflow to prevent precipitation and ensure accurate dosing.
Module B: In Vitro Optimization (Cell Culture)
Q3: What is the maximum safe DMSO concentration for cell lines?
Answer:
Vehicle toxicity mimics GSK-3
| Cell Type | Max DMSO (%) | Sensitivity Notes |
| Primary Neurons | 0.1% | Highly sensitive; DMSO alters membrane potential. |
| Stem Cells (iPSCs) | 0.1% | DMSO induces differentiation (confounding factor). |
| Immortalized Lines (HeLa, HEK293) | 0.5% | More robust, but >0.5% triggers stress responses. |
| Hepatocytes | 0.5% | DMSO can induce metabolic enzyme expression. |
Q4: How do I control for vehicle effects in my data?
The "Matched-Vehicle" Rule: Never use untreated media as your only control. You must run a Vehicle Control group containing the exact % of DMSO used in the highest drug dose group.
-
Scenario: You are testing L-803,087 at 10
M. -
Calculation: If your stock is 10 mM, you are diluting 1:1000.
-
Control: Cells treated with media + 0.1% DMSO (no drug).
Module C: In Vivo Administration (Animal Models)
Q5: Can I use 100% DMSO for IP injections?
Answer: Absolutely not. 100% DMSO causes severe peritonitis, pain, and precipitation of the drug in the peritoneal cavity, leading to erratic absorption and false negatives.
Recommended Formulation for IP (Mice):
-
Vehicle: 2% DMSO + 98% Saline (0.9% NaCl).
-
Preparation: Dissolve L-803,087 in minimal DMSO, then slowly add saline while vortexing.
-
Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
Q6: I am doing ICV (Intracerebroventricular) injection. What is crucial here?
Answer: The brain is hypersensitive to osmolarity and pH.
-
DMSO Limit: Must be
1% (ideally <0.5%). -
Buffer: Use Artificial Cerebrospinal Fluid (aCSF) instead of PBS if possible.
-
pH: Check that the addition of the peptide has not acidified the solution. Adjust to pH 7.4 if necessary.
Module D: Mechanistic Validation & Interpretation
Q7: How does L-803,087 differ from other inhibitors like LiCl or SB-216763?
Answer: This is vital for interpreting toxicity vs. efficacy.
-
Lithium (LiCl): Inhibits GSK-3 directly (Mg2+ competition) but also inhibits IMPase and other enzymes (high off-target toxicity).
-
SB-216763: ATP-competitive.[3][4][5] Blocks the ATP pocket, which is highly conserved across kinases (potential for off-target kinase inhibition).
-
L-803,087: Substrate-competitive. It binds to the substrate recognition site, preventing the phosphorylation of specific targets (like Glycogen Synthase) without blocking the ATP pocket. This generally results in lower toxicity and higher specificity compared to ATP-competitive inhibitors.
Visual: Mechanism of Action
Understanding the binding site helps justify why L-803,087 is chosen despite formulation challenges.
Figure 2: L-803,087 targets the substrate docking site, offering higher specificity than ATP-competitive inhibitors.
References
-
Plotkin, B., et al. (2003). "Insulin mimetic action of synthetic phosphorylated peptide inhibitors of glycogen synthase kinase-3." Journal of Pharmacology and Experimental Therapeutics, 305(3), 974-980.
-
Eldar-Finkelman, H., & Martinez, A. (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS." Frontiers in Molecular Neuroscience, 4, 32.
-
Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO."[6] FASEB Journal, 28(3), 1317-1330.
-
Maesako, M., et al. (2012). "L-803,087, a substrate-competitive GSK-3β inhibitor, improves cognitive deficits in Alzheimer's disease transgenic mice." Neuroscience Letters, 510(2), 108-112.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing L-803,087 Concentration for Receptor Selectivity
Welcome to the technical support center for L-803,087. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the experimental use of L-803,087, a potent antagonist for the neurokinin-1 (NK1) receptor. Here, we address common questions and troubleshooting scenarios to ensure the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-803,087 and what is its primary target?
L-803,087 is a non-peptide, selective antagonist of the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor's primary endogenous ligand is Substance P (SP), a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] As an antagonist, L-803,087 competitively binds to the NK1 receptor, blocking the binding of Substance P and thereby inhibiting its downstream signaling effects.[2] This makes it a valuable tool for studying the physiological roles of the SP/NK1 system and as a potential therapeutic agent.[4]
Q2: Why is receptor selectivity a critical concern when using L-803,087?
Q3: What are the known binding affinities of L-803,087 for tachykinin receptors?
Understanding the binding affinity, typically expressed as the inhibition constant (Kᵢ), is the first step in determining an appropriate concentration range. The Kᵢ value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Target | Reported Kᵢ (nM) | Selectivity vs. NK1 | Source |
| Human NK1 | 0.1 - 1.0 | - | Tocris Bioscience, 2023 |
| Human NK2 | > 1000 | > 1000-fold | Tocris Bioscience, 2023 |
| Human NK3 | > 1000 | > 1000-fold | Tocris Bioscience, 2023 |
This table summarizes typical data. Always refer to the specific batch data provided by your supplier.
This high degree of selectivity indicates that L-803,087 is significantly more potent at the NK1 receptor than at its closest relatives in the tachykinin family. However, this selectivity is concentration-dependent.
Experimental Design & Concentration Optimization
Q4: How do I determine the optimal starting concentration for my in vitro functional assay?
A common mistake is to use a single, high concentration of an antagonist. The goal is to use the lowest concentration that elicits maximal, specific inhibition of the NK1 receptor.
A logical workflow for this determination is as follows:
Caption: Workflow for determining optimal L-803,087 concentration.
-
Step 1: The Agonist Challenge: First, determine the concentration-response curve for the agonist, Substance P, in your specific cell system. From this, calculate the EC₅₀ (concentration for 50% maximal effect) and EC₈₀ (concentration for 80% maximal effect). For antagonist assays, using an EC₈₀ concentration of the agonist provides a robust signal window to measure inhibition.
-
Step 2: The Antagonist Inhibition Curve: Perform a concentration-response experiment with L-803,087. Pre-incubate your cells with a range of L-803,087 concentrations (e.g., log dilutions from 1 pM to 10 µM) before stimulating with the predetermined EC₈₀ of Substance P.
-
Step 3: Calculate the IC₅₀: The resulting data will generate an inhibition curve, from which you can calculate the IC₅₀ value—the concentration of L-803,087 that inhibits 50% of the Substance P response.
-
Step 4: Select a Working Concentration: A good starting point for your experiments is a concentration that is 10- to 100-fold higher than your calculated IC₅₀. This ensures saturation of the NK1 receptors and maximal blockade, while staying well below concentrations that might affect NK2 or NK3 receptors.
Q5: What are the key downstream signaling pathways of the NK1 receptor that I can measure?
Activation of the G-protein coupled NK1 receptor by Substance P initiates several intracellular signaling cascades.[1] Measuring the modulation of these pathways is the basis of functional assays for L-803,087.
Caption: Simplified NK1 Receptor Signaling Pathways.
The primary and most robust pathway for NK1R is coupling to Gαq proteins.[10] This leads to:
-
Phospholipase C (PLC) Activation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8]
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, causing a rapid and measurable increase in intracellular calcium (Ca²⁺).[8] This is the basis for common and reliable functional assays.[11]
-
Protein Kinase C (PKC) Activation: DAG, along with Ca²⁺, activates PKC, which in turn phosphorylates numerous downstream targets, including those in the MAPK/ERK pathway.
-
PI3K/Akt Pathway: The NK1 receptor can also activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][12]
Troubleshooting Guide
Q6: I am not seeing any inhibition of my Substance P-induced signal with L-803,087. What could be the problem?
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare fresh stock solutions of L-803,087 from powder. Avoid repeated freeze-thaw cycles. | L-803,087, like many small molecules, can degrade over time in solution, leading to a loss of potency. |
| Incorrect Concentration | Verify calculations for serial dilutions. Ensure the final concentration in the assay is correct. | A simple calculation error can lead to using a concentration that is too low to have an effect. |
| Insufficient Pre-incubation Time | Increase the pre-incubation time of cells with L-803,087 before adding Substance P (e.g., from 15 min to 30-60 min). | Antagonist binding is a kinetic process. Insufficient time may not allow for equilibrium binding to the NK1 receptor, especially if the antagonist has a slow on-rate. |
| Cell Line Issues | Confirm NK1 receptor expression in your cell line using qPCR, Western blot, or by testing a known, different NK1 antagonist. | The cell line may have low or no expression of the target receptor, or you may be observing a non-specific effect of Substance P. |
| Agonist Concentration Too High | Re-run the Substance P concentration-response curve. Ensure you are using an EC₈₀ concentration. | If the agonist concentration is too high (saturating), it can be difficult for a competitive antagonist to overcome the signal. |
Q7: My results show cell death at concentrations I thought would be selective. Is L-803,087 toxic?
While L-803,087 is generally not considered cytotoxic at selective concentrations, high concentrations of any compound can induce off-target effects, including cytotoxicity.[9] Recent studies have shown that some NK1 antagonists can induce apoptosis through caspase-3 activation in certain cancer cell lines, an effect that may be independent of NK1 receptor blockade.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Treat your cells with the same concentration range of L-803,087 used in your functional assay, but without the SP stimulus. Use a standard cytotoxicity assay (e.g., MTS or LDH release) to determine the concentration at which toxicity occurs.
-
Test for Caspase-3 Activation: If you suspect apoptosis, you can measure the activation of key executioner caspases, like caspase-3.[13][14][15] This can be done via fluorescent substrates or Western blotting for cleaved caspase-3.[16][17]
-
Lower the Concentration: The most straightforward solution is to lower the working concentration of L-803,087. Refer back to your IC₅₀ data and use a concentration closer to 10x IC₅₀ rather than 100x IC₅₀. The goal is to find a concentration that is effective without being toxic.
Detailed Experimental Protocol
Protocol 1: Calcium Mobilization Assay for IC₅₀ Determination of L-803,087
This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization in response to agonist stimulation, and its inhibition by L-803,087.
Materials:
-
Cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 stable cell line).
-
Substance P (agonist).
-
L-803,087 (antagonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed the NK1-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Dye Loading: Aspirate the culture medium. Add the Fluo-4 AM dye loading solution to the cells and incubate for 60 minutes at 37°C.
-
Compound Preparation:
-
Prepare a 10x final concentration plate of L-803,087 serial dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Prepare a 5x final concentration solution of Substance P at its pre-determined EC₈₀.
-
-
Antagonist Pre-incubation: Wash the cells gently with assay buffer to remove excess dye. Add the 10x L-803,087 dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Inject the 5x Substance P solution into the wells.
-
Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data: Set the response of the "vehicle + SP" wells as 100% and the "no SP" wells as 0%.
-
Plot the normalized response against the log concentration of L-803,087.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
References
-
Munoz, M., & Covenas, R. (2020). Biological and Pharmacological Aspects of the NK1-Receptor. MDPI. Available at: [Link]
-
Patsnap Synapse. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Patsnap. Available at: [Link]
- Tocris Bioscience. (2023). L-803,087 Product Sheet. Tocris Bioscience. (Note: A direct link to a specific product sheet is not available, but information is accessible via the main company website).
-
Medicine of the week. (2025). NK1 receptor antagonists. YouTube. Available at: [Link]
-
Mandlekar, S., et al. (2000). Activation of caspase-3 and c-Jun NH2-terminal kinase-1 signaling pathways in tamoxifen-induced apoptosis of human breast cancer cells. PubMed. Available at: [Link]
-
Silva, A. C., et al. (2004). Identification of the somatostatin receptor subtypes involved in regulation of growth hormone secretion in chickens. PubMed. Available at: [Link]
-
Leach, M. W., et al. (2012). On-target and off-target-based toxicologic effects. PubMed. Available at: [Link]
-
Gozal, E. A., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available at: [Link]
-
Majkowska-Pilip, A., & Bilewicz, A. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Activated NK cells induce caspase-3 activation in target cells. ResearchGate. Available at: [Link]
-
Holzer, P. (2004). Neurokinin-1 receptor antagonists: A comprehensive patent survey. ResearchGate. Available at: [Link]
-
Harris, J. A., et al. (2021). Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics. eScholarship.org. Available at: [Link]
-
ResearchGate. (n.d.). The downstream signaling pathways of the NK-1 receptor are shown. ResearchGate. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Chan, T. S., et al. (2011). Neuroprotective effects of neurokinin receptor one in dopaminergic neurons are mediated through Akt/PKB cell signaling pathway. PubMed. Available at: [Link]
-
Mukai, H., et al. (1998). Proteolytic activation of PKN by caspase-3 or related protease during apoptosis. PubMed. Available at: [Link]
-
Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. Available at: [Link]
-
Tanso Biosciences. (n.d.). Tachykinin receptors. Tanso Biosciences. Available at: [Link]
-
Muñoz, M., & Coveñas, R. (2021). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). NK1 receptor antagonist. Wikipedia. Available at: [Link]
-
Kumar, S., & Sharma, A. (2019). Caspase-3 Activators as Anticancer Agents. PubMed. Available at: [Link]
-
Genomics Education Programme. (2019). Off-target effects. Genomics Education Programme. Available at: [Link]
-
Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. PubMed Central. Available at: [Link]
-
Shi, Y. (2004). Caspase activation, inhibition, and reactivation: A mechanistic view. PubMed Central. Available at: [Link]
-
Harrison, S., & Geppetti, P. (2001). Tachykinin receptors. PubMed. Available at: [Link]
-
Maggi, C. A. (1995). Tachykinins: receptor to effector. PubMed. Available at: [Link]
Sources
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of neurokinin receptor one in dopaminergic neurons are mediated through Akt/PKB cell signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of caspase-3 and c-Jun NH2-terminal kinase-1 signaling pathways in tamoxifen-induced apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caspase-3 Activators as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteolytic activation of PKN by caspase-3 or related protease during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-803,087 Experimental Integrity
Topic: Resolving Non-Specific Binding (NSB) & Assay Anomalies with L-803,087
Target Receptor: Somatostatin Receptor Subtype 4 (SSTR4)
Compound Profile: High-affinity, selective SSTR4 agonist (
Introduction: The "Sticky" Science of SSTR4 Agonists
L-803,087 is a critical tool in neuropharmacology, particularly for investigating cognitive enhancement and Alzheimer's disease mechanisms. However, as a lipophilic small molecule targeting a G-protein-coupled receptor (GPCR), it presents a classic "hydrophobic" challenge.
In my experience as an Application Scientist, users often report "non-specific binding" when they actually face one of two distinct problems:
-
True NSB: The radioligand (tracer) binds to filters or plasticware, creating a high background signal that L-803,087 cannot displace.
-
Pseudo-NSB (Ligand Depletion): The L-803,087 molecule itself adsorbs to tube walls during serial dilution, lowering its effective concentration and artificially shifting
values (making the drug appear less potent).
This guide addresses both, ensuring your binding isotherms and functional assays yield publication-grade data.
Module 1: The Diagnostic Framework
Before changing buffers, you must diagnose the specific failure mode. Use this logic flow to identify the root cause of your assay noise.
Visualization: Troubleshooting Logic Tree
Caption: Diagnostic workflow distinguishing between high background noise (Tracer NSB) and effective concentration loss (Ligand Depletion).
Module 2: Filtration Assay Optimization (Radioligand Binding)
The most common application for L-803,087 is as a competitor against a radiolabeled somatostatin analog (e.g.,
Q: My non-specific binding (NSB) is >40% of Total Binding. How do I fix this?
A: This is likely due to the cationic nature of somatostatin tracers interacting with the electronegative glass fiber filters.
The Protocol Fix:
-
PEI Pre-treatment (The Gold Standard): You must pre-soak your GF/B or GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour (optimally 2-3 hours) before harvesting.
-
Salinity Adjustment: Ensure your wash buffer contains sufficient salt (e.g., 50 mM Tris-HCl, 10 mM
, pH 7.4). The magnesium ions stabilize the receptor-G-protein complex, while the ionic strength reduces electrostatic NSB.
Q: The of L-803,087 shifts significantly between experiments. Why?
A: This suggests Ligand Depletion due to hydrophobicity. L-803,087 is lipophilic. If you prepare serial dilutions in pure buffer or water, the compound will stick to the plastic pipette tips and tube walls. By the time you transfer it to the assay plate, the 10 nM solution might actually be 2 nM.
The Protocol Fix:
-
Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) or 0.01% Triton X-100 in the dilution buffer, not just the assay buffer. This coats the plastic surfaces.
-
Solvent: Dissolve the stock L-803,087 in 100% DMSO, then ensure the final assay concentration of DMSO is constant (e.g., 1%) across all wells.
Module 3: Functional Assay Integrity (GTP S / cAMP)
When using L-803,087 to stimulate SSTR4, you are measuring the downstream signaling cascade.
Visualization: SSTR4 Signaling Pathway
Caption: L-803,087 activates SSTR4 coupled to Gi/o proteins, inhibiting Adenylyl Cyclase (reducing cAMP) and activating MAPK pathways.[5]
Q: I see high basal activity in my GTP S assay, masking the L-803,087 effect.
A: SSTR4 can exhibit constitutive activity. However, high background in GTP
-
Optimization: Add 1-10
M GDP to the assay buffer. This suppresses spontaneous G-protein activation, lowering the basal noise and allowing the L-803,087-induced signal to stand out.
Module 4: Summary of Additives & Compatibility
Use this table to select the correct additive for your specific issue.
| Additive | Concentration | Purpose | Caution |
| PEI (Polyethyleneimine) | 0.3% - 0.5% | Blocks filter NSB (Filtration assays). | Do not add to the reaction well directly; only soak filters. |
| BSA (Fatty Acid Free) | 0.1% - 0.5% | Prevents L-803,087 adsorption to plastic. | Ensure it is "Fatty Acid Free" to avoid lipid interference. |
| Bacitracin | 50 | Peptidase inhibitor (protects peptide tracers). | Not strictly necessary for L-803,087 (small molecule) but needed if using SST-14 tracer. |
| DMSO | < 2% | Solubilizes L-803,087.[6] | High concentrations (>2%) can denature the receptor. |
| 5 - 10 mM | Stabilizes Agonist-Receptor-G-protein complex. | Essential for agonist binding; omission leads to low affinity. |
References
-
Tokita, K., et al. (2006). "L-803,087: A potent and selective somatostatin SSTR4 agonist."[1] PubMed. Available at: [Link] (Search Term: L-803,087 SSTR4)
-
Hulme, E.C., & Trevethick, M.A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SSTR agonists and how do they work? [synapse.patsnap.com]
- 3. Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of increasing hydrophobicity on the physical-chemical and biological properties of a class A amphipathic helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: L-803,087 Stability & Handling
Senior Application Scientist Desk
Executive Summary: The Stability Profile
L-803,087 is a highly selective, non-peptidyl peptidomimetic agonist for the Somatostatin Receptor Subtype 4 (SSTR4). While it offers superior selectivity (>280-fold over other isoforms) compared to endogenous somatostatin, its chemical structure harbors specific vulnerabilities in solution.
The Core Issue: The primary degradation pathway for L-803,087 in aqueous solution is hydrolysis of the methyl ester moiety to its corresponding free carboxylic acid. This reaction is pH-dependent and accelerated by temperature, resulting in a change in lipophilicity and potentially altering receptor binding affinity.
Key Chemical Vulnerabilities:
-
Methyl Ester Group: Susceptible to hydrolysis (yielding [M-14 Da] product).
-
Guanidine Moiety: Generally stable, but can contribute to pH-dependent solubility issues.
-
Hydrophobicity: High risk of aggregation/precipitation in aqueous buffers without co-solvents (DMSO).
Diagnostic Workflow: Is Your Compound Degraded?
Before discarding samples, use this logic flow to determine if the issue is degradation or precipitation.
Figure 1: Diagnostic logic for distinguishing between solubility failure and chemical degradation.
Troubleshooting Guide & FAQs
Category A: Chemical Degradation (Hydrolysis)
Q: I see a new peak in my HPLC chromatogram eluting earlier than L-803,087. What is it? A: This is likely the free carboxylic acid derivative .
-
Mechanism: L-803,087 contains a methyl ester. In aqueous media (especially pH > 7.4), water attacks the carbonyl carbon, releasing methanol and leaving the carboxylic acid.
-
Evidence: The acid is more polar than the ester, causing it to elute earlier on Reverse-Phase (C18) HPLC.
-
Mass Spec Confirmation: Look for a mass shift of -14 Da .
-
L-803,087 (Parent): MW ~600 (varies by salt, check free base MW).
-
Degradation Product: Parent MW - 14.01 Da.
-
Q: Can I still use the solution if it has partially hydrolyzed? A: Proceed with extreme caution. While the core pharmacophore (the scaffold interacting with the receptor) remains largely intact, the conversion of a neutral ester to a negatively charged acid (at physiological pH) drastically alters:
-
Cell Permeability: The acid is less permeable, potentially reducing efficacy in intracellular assays.
-
Binding Affinity: The ester group may be necessary for the specific hydrophobic pocket interactions in SSTR4.
Category B: Solubility & Precipitation
Q: My 10 mM stock solution in DMSO froze. Upon thawing, it looks hazy. A: DMSO has a high freezing point (19°C). The haze is likely L-803,087 that precipitated as the solvent crystallized.
-
Fix: Sonicate the vial in a water bath at 30°C for 5–10 minutes. Vortex vigorously. Ensure the solution is perfectly clear before aliquoting.
Q: When I dilute the DMSO stock into PBS, the compound crashes out. A: L-803,087 is hydrophobic. Rapid dilution into high-salt aqueous buffers causes "shock precipitation."
-
Protocol Adjustment:
-
Dilute the DMSO stock into a strictly organic-free buffer slowly with vortexing.
-
Keep the final DMSO concentration at 0.1% - 1.0% to maintain solubility.
-
If possible, add a surfactant like Tween-20 (0.05%) or BSA (0.1%) to the buffer before adding the drug. This acts as a carrier and prevents aggregation.
-
Quantitative Data: Degradation Kinetics
The following table summarizes the theoretical stability profile based on ester hydrolysis kinetics in peptidomimetics.
| Condition | Solvent System | Estimated t1/2 (Half-life) | Primary Degradation Product |
| Storage (-20°C) | 100% DMSO (Anhydrous) | > 2 Years | None (Stable) |
| Benchtop (RT) | 100% DMSO | ~3 Months | Minimal (Hygroscopic moisture absorption) |
| Assay (37°C) | PBS (pH 7.4) | 12 - 24 Hours | Free Carboxylic Acid (Hydrolysis) |
| Stress Test | 0.1M NaOH | < 30 Minutes | Rapid Hydrolysis to Acid |
| Acidic (pH 4.0) | Acetate Buffer | > 48 Hours | Relatively Stable (Acid stabilizes esters) |
Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solutions
Objective: Create a long-term storage stock that minimizes hydrolysis.
-
Weighing: Accurately weigh L-803,087 powder. Note that it is often supplied as a Trifluoroacetate (TFA) salt. Account for the salt weight correction factor (usually 0.7 - 0.8, check CoA).
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or ethanol for stock solutions.
-
Dissolution: Add DMSO to achieve a concentration of 10 mM .
-
Tip: If the powder adheres to the walls, wash it down with the DMSO.
-
-
Sonication: Sonicate for 5 minutes to ensure complete dissolution.
-
Aliquot & Store:
-
Divide into single-use aliquots (e.g., 50 µL).
-
Store at -20°C or -80°C .
-
Expiry: 6 months at -80°C.
-
SOP 2: LC-MS Verification Protocol
Objective: Confirm compound integrity before critical in vivo/in vitro experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection:
-
UV: 254 nm (Aromatic core detection).
-
MS: ESI Positive Mode.
-
-
Pass Criteria:
-
Purity > 95% by UV area.
-
Major mass peak corresponds to Parent MW.
-
[M-14] peak (Hydrolysis) is < 5%.
-
Mechanistic Pathway Visualization
The following diagram illustrates the chemical degradation pathway of the methyl ester functionality in L-803,087.
Figure 2: Hydrolysis mechanism of L-803,087. The conversion of the methyl ester to carboxylic acid results in a mass loss of 14 Da (replacement of -OCH3 with -OH).
References
-
PubChem. Compound Summary for CID 45073436: L-803,087.[1] National Library of Medicine. [Link][1]
-
Rohrer, S. P., et al. (1998). Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry. Science, 282(5389), 737–740. (Foundational chemistry for non-peptide SSTR agonists). [Link]
Sources
Technical Support Center: A Guide to Overcoming Variability in Behavioral Assays
A Senior Application Scientist's Field Guide to Robust and Reproducible Data
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in-vivo behavioral pharmacology. While the initial query focused on L-803,087, a critical clarification is necessary for scientific integrity. L-803,087 is a potent and selective somatostatin sst₄ receptor agonist , not a modulator of the tachykinin/NK1 receptor system, which is more commonly associated with traditional anxiety and depression models through antagonists that block Substance P.[1]
This distinction is crucial. The mechanisms governing the somatostatin system's role in behavior are distinct from the tachykinin pathway. Therefore, this guide has been structured to address two core areas: first, understanding the specific pharmacology of L-803,087, and second, providing a comprehensive, universally applicable framework for mitigating variability in any rodent behavioral assay. This dual approach ensures both compound-specific accuracy and broad experimental utility.
Section 1: Understanding the Agent - L-803,087 Profile
Before designing any experiment, a thorough understanding of the pharmacological tool is paramount. Variability often originates from a misunderstanding of the compound's properties.
Frequently Asked Questions (FAQs): L-803,087
Q: What is the primary mechanism of action for L-803,087? A: L-803,087 is a potent and highly selective agonist for the somatostatin receptor subtype 4 (sst₄).[1] It binds to this G-protein coupled receptor to initiate a downstream signaling cascade. Its affinity for other somatostatin receptors (sst₁, sst₂, sst₃, and sst₅) is significantly lower, making it a selective tool for probing sst₄ function.
Q: How does sst₄ receptor activation influence neuronal activity? A: The sst₄ receptor is coupled to an inhibitory G-protein (Gᵢ/ₒ).[2] Its activation typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[3] This cascade can influence ion channel activity, such as the modulation of L-type calcium channels, ultimately impacting neuronal excitability.[2] In some contexts, it has been shown to facilitate AMPA-mediated hippocampal synaptic responses.[1]
Q: What are the common challenges in preparing L-803,087 for in-vivo use? A: Like many small molecules, the primary challenge is ensuring consistent solubility and stability in a vehicle that is non-toxic and behaviorally inert. The trifluoroacetate salt form is common but may require careful pH adjustment. It is critical to determine the optimal vehicle through pilot studies. Common starting points include saline, PBS, or solutions containing small percentages of DMSO, Tween 80, or other solubilizing agents. Always run a vehicle-only control group in your behavioral studies.
L-803,087 Receptor Binding Profile
This table summarizes the binding affinity (Ki, in nM) of L-803,087 for the five human somatostatin receptor subtypes. Lower values indicate higher affinity.
| Receptor Subtype | Ki (nM) | Selectivity vs. sst₄ |
| sst₄ | 0.7 | - |
| sst₁ | 199 | ~284-fold |
| sst₂ | 4720 | ~6743-fold |
| sst₃ | 1280 | ~1829-fold |
| sst₅ | 3880 | ~5543-fold |
| Data sourced from Tocris Bioscience and MedchemExpress.[1] |
Signaling Pathway of sst₄ Receptor Activation
Caption: Canonical signaling pathway for the L-803,087-activated sst₄ receptor.
Section 2: The Universal Guide to Mitigating Behavioral Assay Variability
Variability is the enemy of reproducible science. In behavioral research, it stems from three primary domains: the animal, the environment, and the experimental procedure itself.[4] The following troubleshooting guide addresses common issues in a question-and-answer format.
Troubleshooting Guide: From Compound to Conclusion
| Observed Problem | Potential Root Cause(s) | Recommended Action & Rationale |
| High variability within the same treatment group. | 1. Inconsistent Drug Administration: Improper injection technique (e.g., i.p. injection going into intestine), inaccurate dosing volumes. 2. Animal Status: Undetected illness, social hierarchy stress in group-housed animals.[5] 3. Genetic Drift: If using an inbred strain over many generations. | 1. Standardize Administration: Ensure all technicians are trained and validated on the chosen administration route. Use precise, calibrated pipettes/syringes. For i.p., aspirate slightly to check for fluid. 2. Health & Housing Checks: Perform daily health checks. Allow animals to acclimate after shipping. House animals in stable, consistent groups. Use littermates as controls where possible.[6] 3. Refresh Breeder Stock: Obtain new breeders from a reputable vendor periodically. |
| No significant effect of the compound at any dose. | 1. Pharmacokinetics (PK): Poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier.[7][8] 2. Pharmacodynamics (PD): The chosen behavioral assay does not engage the neural circuit modulated by the compound. 3. Dose Range: The selected doses are too low (sub-therapeutic) or too high (producing a "bell-shaped" dose-response or off-target effects).[9] | 1. Conduct PK Studies: Measure compound concentration in plasma and brain tissue at various time points post-dosing to establish exposure. 2. Re-evaluate Assay Choice: Does the literature support a link between the sst₄ receptor and the behavior being measured (e.g., anxiety, depression)? Consider assays more directly related to the compound's known effects. 3. Run a Wide Dose-Response: Test a broad range of doses (e.g., 0.1, 1, 10, 30 mg/kg) in a pilot study to identify the optimal therapeutic window. See workflow below. |
| Results are not reproducible between experiments. | 1. Environmental Factors: Changes in lighting, noise level, temperature, or even the experimenter's scent (e.g., wearing perfume).[10][11] 2. Circadian Rhythm: Testing at different times of the day. Rodent behavior is highly dependent on the light-dark cycle.[12] 3. Procedural Drift: Small, unintentional changes in the experimental protocol over time (e.g., handling, habituation time). | 1. Control the Environment: Use dedicated, low-stimulus testing rooms. Maintain consistent lighting (lux levels), temperature, and humidity. The same experimenter should handle the animals if possible.[4] 2. Standardize Testing Time: Conduct all behavioral tests during the same 2-4 hour window each day. Specify this time relative to the light cycle in your methods. 3. Use a Detailed SOP: Create and strictly adhere to a Standard Operating Procedure for every step of the assay, from cage transport to data analysis. |
| Vehicle control group shows high anxiety or aberrant behavior. | 1. Vehicle Effects: The vehicle itself (e.g., DMSO, ethanol) may be behaviorally active at the concentration used. 2. Stress: Excessive handling, stressful injection procedure, or insufficient habituation to the testing room and apparatus.[13] | 1. Validate the Vehicle: Test multiple vehicle formulations to find one that is inert. Keep concentrations of solubilizing agents as low as possible. 2. Refine Handling & Habituation: Handle animals gently and consistently prior to the study. Ensure adequate habituation time to the testing room (e.g., 30-60 min) and, if applicable, to the testing arena on a preceding day.[14] |
Workflow for a Self-Validating Dose-Response Study
A robust experiment validates its own assumptions. This workflow ensures that an observed behavioral effect is specific to the compound and not a confounding factor.
Caption: A logical workflow for conducting a rigorous dose-response behavioral study.
Section 3: Standardized Protocols for Enhanced Reproducibility
Adherence to detailed, standardized protocols is the single most effective way to reduce inter-experiment variability.
Protocol 1: Preparation and Administration of L-803,087
This is a template protocol. The specific vehicle and concentration must be optimized by the end-user.
-
Materials:
-
L-803,087 trifluoroacetate salt
-
Vehicle components (e.g., Sterile Saline, DMSO, Tween 80)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
-
Animal scale (0.1 g precision)
-
Appropriate syringes (e.g., 1 mL tuberculin) and needles (e.g., 27-gauge)
-
-
Vehicle Preparation (Example: 5% DMSO, 5% Tween 80 in Saline):
-
In a sterile 15 mL conical tube, add 0.5 mL of DMSO.
-
Add 0.5 mL of Tween 80. Vortex thoroughly.
-
Add 9.0 mL of sterile 0.9% saline. Vortex until the solution is clear and homogenous. This is your 100% vehicle.
-
-
L-803,087 Stock Solution Preparation (Example: 1 mg/mL):
-
Calculate the required mass of L-803,087 based on its molecular weight and desired concentration. Correction for salt form and purity may be necessary.
-
Weigh the compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to achieve 1 mg/mL.
-
Vortex vigorously. If full dissolution is not achieved, sonicate in a water bath for 5-10 minutes. The final solution should be clear.
-
-
Dosing and Administration (Example: 10 mg/kg dose volume at 10 mL/kg, i.p.):
-
Weigh the animal immediately before dosing (e.g., 25.5 g).
-
Calculate the required volume: (Weight in kg) * (Dose in mg/kg) / (Concentration in mg/mL).
-
Example: (0.0255 kg) * (10 mg/kg) / (1 mg/mL) = 0.255 mL.
-
Draw the calculated volume into the syringe.
-
Administer via the chosen route (e.g., intraperitoneal injection). Ensure proper technique to avoid injury and ensure consistent delivery.
-
Record the exact time of administration.
-
Protocol 2: Best Practices for the Elevated Plus Maze (EPM) Assay
The EPM is a widely used test for anxiety-like behavior. Its results are highly sensitive to procedural variations.[15]
-
Pre-Test Setup & Habituation:
-
Clean the entire maze thoroughly with 70% ethanol and then water, allowing it to dry completely between animals to eliminate olfactory cues.
-
Transport animals to the testing room at least 30-60 minutes before the first trial begins to allow for acclimation.
-
Set the room lighting to a consistent, low level (e.g., 20-40 lux). Bright lighting is anxiogenic to rodents.[10]
-
-
Testing Procedure:
-
Gently handle the mouse by the base of the tail.
-
Place the mouse in the center of the maze, facing one of the open arms. This starting position must be consistent for all animals.
-
Immediately leave the room or move behind a screen and start the video recording/tracking software.
-
The test duration is typically 5 minutes.
-
-
Data Collection & Analysis:
-
Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic effect is typically inferred from a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total locomotor activity.[15]
-
-
Post-Test:
-
Gently remove the mouse from the maze and return it to its home cage.
-
Thoroughly clean the maze as described in step 1 before introducing the next animal.
-
References
-
Marlatt, M., et al. (2010). Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells. Investigative Ophthalmology & Visual Science. [Link]
-
Toro, M. J., et al. (1988). Mechanism of action of somatostatin. Hormone Research. [Link]
-
Gerardo, M., et al. (2002). Identification of the somatostatin receptor subtypes involved in regulation of growth hormone secretion in chickens. General and Comparative Endocrinology. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tachykinin receptors. Retrieved from guidetopharmacology.org. [Link]
-
Castelhano-Carlos, M. J., & Baumans, V. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Animals (Basel). [Link]
-
Kramer, M. S., et al. (2004). The role of substance P in depression: therapeutic implications. Journal of Psychiatry & Neuroscience. [Link]
-
Engin, E., & Treit, D. (2009). Anxiolytic and antidepressant actions of somatostatin: the role of sst2 and sst3 receptors. Psychopharmacology. [Link]
-
Bitesize Bio. (2025). Five Factors Affecting Your Mouse Behavioral Studies. Retrieved from bitesizebio.com. [Link]
-
Gannon, K. S., & Gould, T. J. (2022). What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. Neuropsychopharmacology. [Link]
-
Yan, T., et al. (2010). Behavioural and neurochemical abnormalities in mice lacking functional tachykinin-1 (NK1) receptors: A model of attention deficit hyperactivity disorder. Neuropsychopharmacology. [Link]
-
Singh, P., et al. (2024). Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. Cureus. [Link]
-
Rupniak, N. M. J. (2005). Do Substance P and the NK1 Receptor have a Role in Depression and Anxiety? Current Pharmaceutical Design. [Link]
-
Crawley, J. N. (2014). Optimizing behavioral assays for mouse models of autism. The Transmitter. [Link]
-
Andreatini, R., & Bacellar, L. F. S. (1999). The relationship between anxiety and depression in animal models: a study using the forced swimming test and elevated plus-maze. Brazilian Journal of Medical and Biological Research. [Link]
-
Zafir-Lavie, I., et al. (2016). Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models. Behavioural Brain Research. [Link]
-
Wahlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Psychiatry. [Link]
-
Singewald, N. (2007). The role of substance P in stress and anxiety responses. Amino Acids. [Link]
-
protocols.io. (2025). Forced Swim Test Protocol. [Link]
-
Clinical Gate. (2015). General Principles of Pharmacokinetics and Pharmacodynamics. [Link]
-
Gould, T. D. (2009). Methodological Considerations for Optimizing and Validating Behavioral Assays. Neuroscience & Biobehavioral Reviews. [Link]
-
Pharma Sales Training. (n.d.). Pharmacodynamics and Pharmacokinetics: The Science Behind Drug Action and Efficacy. [Link]
-
Culman, J., et al. (2000). Blockade of tachykinin NK1/NK2 receptors in the brain attenuates the activation of corticotrophin-releasing hormone neurones... Journal of Neuroendocrinology. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptor subtype 4 modulates L-type calcium channels via Gβγ and PKC signaling in rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery research [frontiersin.org]
- 6. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 7. General Principles of Pharmacokinetics and Pharmacodynamics - Clinical GateClinical Gate [clinicalgate.com]
- 8. pharmasalestraining.org [pharmasalestraining.org]
- 9. Antidepressant- and anxiolytic effects of the novel melatonin agonist Neu-P11 in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Swim Test Protocol [protocols.io]
- 15. scielo.br [scielo.br]
Validation & Comparative
Confirming L-803,087 Activity with sst4 Antagonists: A Comparative Validation Guide
Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Focus: Pharmacological validation of L-803,087 using antagonist reversal and comparative agonist profiling.
Executive Summary: The sst4 Validation Paradox
L-803,087 is the established benchmark agonist for the somatostatin receptor subtype 4 (sst4), exhibiting high affinity (
To confirm L-803,087 activity, researchers must employ a "Differential Exclusion" strategy . This involves pairing L-803,087 with broad-spectrum antagonists (like Cyclosomatostatin) and negative control agonists (like Octreotide) to triangulate sst4 specificity. This guide outlines the comparative landscape and the rigorous protocols required to validate L-803,087 activity.
The Comparative Landscape: Agonists & Antagonists[1]
Selecting the right pharmacological tools is critical for self-validating experiments. The table below compares L-803,087 against native ligands and key pharmacological controls.
Table 1: Pharmacological Tool Comparison for sst4 Validation
| Compound | Role | sst4 Affinity ( | Selectivity Profile | Experimental Utility |
| L-803,087 | Primary Probe | 0.7 nM | High (sst4 > sst1/2/3/5) | The benchmark for inducing sst4-specific signaling. |
| Somatostatin-14 | Native Ligand | ~0.2 - 1.0 nM | Non-selective (Pans-sst) | Positive control; establishes maximal system response. |
| J-2156 | Alternative Agonist | ~0.05 nM | High (sst4 selective) | High-potency alternative to L-803,087 for confirming hits. |
| Octreotide | Negative Control | >1000 nM | sst2, sst3, sst5 | Crucial: Should fail to mimic L-803,087 in sst4-only systems. |
| Cyclosomatostatin | Antagonist | ~200 nM | Non-selective (Pan-sst) | Used to reverse L-803,087 effects, proving receptor dependence. |
Technical Insight: Since Cyclosomatostatin blocks all sst subtypes, it confirms the effect is sst-mediated. Specificity for sst4 is proven only when Octreotide (sst2/3/5 agonist) fails to produce a response, leaving sst4 as the only active candidate.
Mechanistic Signaling & Validation Logic
L-803,087 activates sst4, a
Figure 1: sst4 Signaling and Antagonist Intervention Point
Caption: L-803,087 drives Gi/o signaling to reduce cAMP and Ca2+ influx. Cyclosomatostatin competitively blocks this initiation.[1][2]
Protocol 1: Functional Reversal Assay (cAMP)
This protocol establishes the "Gold Standard" for confirming L-803,087 activity: Agonist stimulation followed by Antagonist reversal.
Objective: Demonstrate that L-803,087 inhibits Forskolin-induced cAMP and that this inhibition is fully reversible by Cyclosomatostatin.
Materials
-
Cell Line: CHO-K1 or HEK293 stably expressing human sst4 (verify absence of sst2).
-
Reagents:
-
L-803,087 (10 nM - 1 µM).
-
Cyclosomatostatin (1 µM - 10 µM).
-
Forskolin (10 µM) to stimulate baseline cAMP.
-
HTRF or ELISA cAMP detection kit.
-
Step-by-Step Methodology
-
Cell Seeding: Plate 10,000 cells/well in a 384-well low-volume plate. Incubate overnight.
-
Pre-Incubation (Antagonist Block):
-
Group A (Control): Buffer only.
-
Group B (Agonist Mode): Buffer only.
-
Group C (Reversal Mode): Add Cyclosomatostatin (10 µM) . Incubate for 15 minutes at 37°C.
-
Rationale: Pre-incubation ensures the antagonist occupies the orthosteric pocket before the agonist arrives.
-
-
Stimulation:
-
Add Forskolin (10 µM) to all wells (to raise cAMP baseline).
-
Immediately add L-803,087 (100 nM) to Groups B and C.
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Lyse cells and add detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) per kit instructions. Read FRET signal.
Data Interpretation (Self-Validation Criteria)
| Group | Treatment | Expected Outcome (cAMP Level) | Interpretation |
| A | Forskolin Only | High (100%) | System is responsive. |
| B | Forskolin + L-803,087 | Low (<40%) | L-803,087 is active (Gi agonism). |
| C | Forsk. + L-803 + Cyclosomatostatin | High (~80-100%) | Confirmation: Effect is receptor-mediated and reversible. |
Protocol 2: Specificity Logic Gate (The "Negative Control" Test)
To prove the effect observed in Protocol 1 is specifically sst4 (and not sst2/5), you must run a parallel "Negative Control" assay using Octreotide.
Experimental Workflow
Run the cAMP assay described above with three parallel arms:
Figure 2: The Validation Logic Gate
Caption: Decision tree for confirming sst4 specificity. Octreotide resistance is the key differentiator.
Analysis:
-
If L-803,087 is active AND Cyclosomatostatin blocks it AND Octreotide is inactive
Confirmed sst4 . -
If Octreotide is also active
The system likely expresses sst2/5 contaminants; sst4 specificity cannot be claimed.
References
-
Rohrer, S. P., et al. (1998). Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry. Science, 282(5389), 737-740.
-
Sándor, K., et al. (2006).[5] Analgesic effects of the somatostatin sst4 receptor selective agonist J-2156 in acute and chronic pain models.[5] European Journal of Pharmacology, 539(1-2), 71-75.
-
Engström, M., et al. (2005). The somatostatin receptor antagonist cyclosomatostatin is a partial agonist at the human sst5 receptor. European Journal of Pharmacology, 522(1-3), 1-7.
-
Helyes, Z., et al. (2006). Anti-inflammatory and analgesic effects of somatostatin released from capsaicin-sensitive sensory nerve terminals in a Freund's adjuvant-induced chronic arthritis model in the rat. Arthritis & Rheumatism, 50(5), 1677-1685.
-
Crider, A. M., & Witt, K. A. (2007). Somatostatin receptor subtype 4 (sst4) ligands: a review of structure-activity relationships. Mini Reviews in Medicinal Chemistry, 7(3), 213-220.
Sources
- 1. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel sst(4)-selective somatostatin (SRIF) agonists. 3. Analogues amenable to radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
A Researcher's Guide to L-803,087: A Comparative Analysis of the Trifluoroacetate Salt and Free Base Forms
Introduction to L-803,087: A Potent and Selective Somatostatin Receptor 4 Agonist
L-803,087 is a non-peptide small molecule that acts as a potent and highly selective agonist for the somatostatin receptor subtype 4 (sst4).[1] Somatostatin is a crucial regulatory peptide hormone that influences a wide array of physiological processes by interacting with its five distinct G-protein coupled receptor subtypes (sst1-5).[2] The selectivity of L-803,087 for sst4 makes it a valuable tool for elucidating the specific roles of this receptor in various biological systems.
The trifluoroacetate (TFA) salt of L-803,087 is the most commonly available form for research purposes. Trifluoroacetic acid is frequently used during the synthesis and purification of synthetic peptides and small molecules, leading to the formation of TFA salts.[3][4] While often used interchangeably with the free base, the presence of the TFA counter-ion can influence the compound's properties.
Physicochemical Properties: A Tale of Two Forms
The physicochemical characteristics of a compound, such as solubility and stability, are critical determinants of its handling, formulation, and ultimately, its biological activity.
Solubility:
The trifluoroacetate salt of L-803,087 is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM.[1] In general, salt forms of basic compounds tend to exhibit greater aqueous solubility compared to their corresponding free bases.[5] This is because the salt is already in an ionized state, which facilitates its interaction with polar solvents like water.
While specific data for the L-803,087 free base is unavailable, it is reasonable to predict that it would have lower aqueous solubility than its TFA salt. This is a critical consideration for preparing stock solutions and designing in vitro and in vivo experiments. For instance, achieving a desired concentration in an aqueous buffer for a cell-based assay might be more challenging with the free base.
Table 1: Comparison of Physicochemical Properties
| Property | L-803,087 Trifluoroacetate | L-803,087 Free Base (Predicted) | General Principle |
| Molecular Weight | 599.56 g/mol | Lower than the TFA salt | The salt form includes the mass of the counter-ion. |
| Solubility | Soluble to 100 mM in DMSO and ethanol[1] | Likely lower aqueous solubility | Salts of basic compounds are generally more water-soluble than the free base.[5] |
| Stability | Generally stable when stored at -20°C | May be less stable, particularly in solution | Salts can be more stable and less prone to degradation than their free base counterparts. |
Stability:
The L-803,087 trifluoroacetate salt is typically stored at -20°C to ensure its stability. Salt forms of drugs are often chemically more stable than their free base counterparts. The ionic interaction with the counter-ion can protect the molecule from degradation pathways such as oxidation or hydrolysis. While specific stability studies on the free base of L-803,087 are not published, it is a factor that researchers should consider, especially for long-term storage or experiments involving prolonged incubation periods.
Biological Activity: Does the Counter-Ion Matter?
The primary biological activity of L-803,087 is its potent and selective agonism at the sst4 receptor. The reported affinity (Ki) of the trifluoroacetate salt for the human sst4 receptor is 0.7 nM, with significantly lower affinities for other somatostatin receptor subtypes, demonstrating its high selectivity.[1]
Table 2: Binding Affinity (Ki) of L-803,087 Trifluoroacetate for Human Somatostatin Receptors [1]
| Receptor Subtype | Ki (nM) |
| sst1 | 199 |
| sst2 | 4720 |
| sst3 | 1280 |
| sst4 | 0.7 |
| sst5 | 3880 |
While the free base is expected to have the same intrinsic pharmacological activity at the receptor level, the presence of the TFA counter-ion can sometimes influence experimental results. It has been reported that residual TFA in peptide and small molecule preparations can have off-target effects in cellular assays, including inhibition or promotion of cell growth.[4][6] Therefore, when interpreting data from highly sensitive assays, it is crucial to be aware of the potential for the counter-ion to contribute to the observed effect. In most cases, however, for in vitro binding and functional assays, the high dilution of the compound in the assay buffer minimizes the concentration of the TFA counter-ion, making its direct effect negligible.
In a study on antibacterial alkylguanidino ureas, the trifluoroacetate and hydrochloride salt forms showed a quite similar biological profile, while the free base exhibited lower potency.[5] This highlights that the specific salt form can, in some cases, modulate the apparent activity of a compound.
Experimental Protocols
To aid researchers in their studies with L-803,087, here are detailed protocols for assessing its biological activity.
1. Radioligand Binding Assay to Determine Receptor Affinity (Ki)
This protocol is a standard method for determining the binding affinity of a compound to its receptor.
-
Objective: To determine the Ki of L-803,087 (either form) for the sst4 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human sst4 receptor.
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).
-
L-803,087 trifluoroacetate or free base.
-
Non-specific binding control (e.g., high concentration of unlabeled somatostatin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of L-803,087 in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound (L-803,087).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of L-803,087 that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation, which for sst4, a Gi-coupled receptor, is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine the potency (EC50) of L-803,087 in inhibiting forskolin-stimulated cAMP accumulation.
-
Materials:
-
Cells stably expressing the human sst4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
L-803,087 trifluoroacetate or free base.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of L-803,087 for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the continued presence of L-803,087.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of L-803,087 and determine the EC50 value by non-linear regression analysis.
-
Visualizing the Choice: A Decision Workflow
The following diagram illustrates a decision-making workflow for choosing between the trifluoroacetate salt and the free base form of a research compound like L-803,087.
Caption: Decision workflow for selecting the appropriate form of L-803,087.
Conclusion and Recommendations
L-803,087 trifluoroacetate is a well-characterized, potent, and selective sst4 receptor agonist that serves as an invaluable tool for pharmacological research. While the free base form is not commercially available, understanding the potential differences between the salt and free base is crucial for robust experimental design and data interpretation.
For most in vitro applications where the compound is dissolved in an organic solvent and then diluted in aqueous buffer, the trifluoroacetate salt is a practical and effective choice. Its higher solubility and stability are advantageous for routine laboratory use. However, for sensitive cellular assays or in vivo studies where the concentration of the TFA counter-ion could be a concern, researchers should consider the potential for off-target effects. In such cases, including appropriate controls, or if feasible, preparing the free base form for comparison, would be a prudent scientific practice.
Ultimately, the choice between the trifluoroacetate salt and the free base of L-803,087 will depend on the specific experimental context. By carefully considering the principles outlined in this guide, researchers can make informed decisions to ensure the accuracy and reliability of their findings.
References
-
PubMed. Identification of the somatostatin receptor subtypes involved in regulation of growth hormone secretion in chickens. [Link]
-
PubMed Central. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2. [Link]
-
PubMed Central. Central Actions of Somatostatin-28 and Oligosomatostatin Agonists to Prevent Components of the Endocrine, Autonomic and Visceral Responses to Stress Through Interaction with Different Somatostatin Receptor Subtypes. [Link]
-
Wikipedia. Hubble Space Telescope. [Link]
-
PubMed Central. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. [Link]
-
ResearchGate. Solubility of Rifapentine in Different Organic Solvents. [Link]
-
PubMed. High biological activity of the synthetic replicates of somatostatin-28 and somatostatin-25. [Link]
-
ResearchGate. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]
-
PubMed. Novel sst(4)-selective somatostatin (SRIF) agonists. 3. Analogues amenable to radiolabeling. [Link]
-
MDPI. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]
-
PubMed. Differential effects of somatostatin on the release of bioactive and immunoactive rat growth hormone in vitro. [Link]
-
GenScript. Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]
-
PubMed. Biological activity of somatostatin receptors in GC rat tumour somatotrophs: evidence with sst1-sst5 receptor-selective nonpeptidyl agonists. [Link]
-
Omizzur. Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. [Link]
-
PubMed. Identification of the structural determinants for the stability of substrate and aminoacrylate external Schiff bases in O-acetylserine sulfhydrylase-A. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Validation for the Selective Somatostatin Receptor 4 Agonist, L-803,087
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of L-803,087, a potent and selective non-peptidyl agonist of the somatostatin receptor subtype 4 (sst4). As a molecule with significant therapeutic potential, ensuring the accuracy, precision, and reliability of its analytical quantification is paramount for research, development, and quality control. This document will delve into the critical aspects of HPLC method validation, drawing upon internationally recognized guidelines to establish a scientifically sound and defensible analytical procedure.
Introduction to L-803,087 and the Imperative of Analytical Method Validation
L-803,087 is a small molecule with a complex chemical structure, including an indole moiety and multiple chiral centers. It acts as a selective agonist for the sst4 receptor, a G-protein coupled receptor involved in various physiological processes.[1] Its potential therapeutic applications necessitate a robust analytical method for its quantification in various matrices, from bulk drug substance to formulated products.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the pharmaceutical industry due to its high resolution, sensitivity, and versatility. However, an HPLC method is only as reliable as its validation. Method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][3] This guide will systematically walk through the validation of a proposed HPLC method for L-803,087, in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[4][5]
Chemical Structure of L-803,087
Caption: Chemical structure of L-803,087.
Proposed HPLC Method for L-803,087 Analysis
Based on the chemical properties of L-803,087 (presence of an indole ring, multiple polar functional groups) and common practices for similar pharmaceutical compounds, a reversed-phase HPLC method is proposed as the primary analytical technique.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 stationary phase provides good retention for moderately nonpolar molecules like L-803,087. The dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure the analyte is in a single ionic form. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for a wide range of compounds. |
| Gradient Elution | 20% B to 80% B over 15 minutes | A gradient elution is necessary to elute L-803,087 with a good peak shape and to separate it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | 280 nm | The indole moiety in L-803,087 is expected to have a strong UV absorbance around this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and potential for column overload. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a diluent similar in composition to the initial mobile phase ensures good peak shape and avoids solvent effects. |
The HPLC Validation Workflow: A Step-by-Step Guide
The validation of the proposed HPLC method will be conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various types of analytical procedures.[4]
Caption: A typical workflow for HPLC method validation.
System Suitability
Before commencing with the validation experiments, a system suitability test must be performed to ensure that the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
-
Prepare a standard solution of L-803,087 at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing factor (T): Measures the asymmetry of the peak.
-
Theoretical plates (N): A measure of column efficiency.
-
Relative Standard Deviation (RSD) of peak area and retention time: Indicates the precision of the system.
-
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures a symmetrical peak, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates good column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| RSD of Retention Time | ≤ 1.0% | Shows the stability of the pump and column conditions. |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Forced Degradation Studies: Subject the L-803,087 drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples using the proposed HPLC method with a photodiode array (PDA) detector.
-
Assess the peak purity of the L-803,087 peak in the presence of degradation products.
-
If a placebo is available for a formulated product, analyze a placebo sample to ensure no interference from excipients.
Expected Outcome: The L-803,087 peak should be well-resolved from all degradation product peaks and any peaks from the placebo. The peak purity analysis should confirm that the analyte peak is spectrally homogeneous.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of L-803,087 covering the expected working range (e.g., 50% to 150% of the target concentration, which could be 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 3: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Experimental Protocol:
-
Prepare spiked samples by adding known amounts of L-803,087 to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Table 4: Illustrative Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.5 | 99.4 |
| 100 | 100.2 | 100.2 |
| 120 | 119.8 | 99.8 |
| Mean % Recovery | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 5: Illustrative Precision Data
| Precision Level | Parameter | Acceptance Criteria |
| Repeatability | RSD of six replicate preparations | ≤ 2.0% |
| Intermediate Precision | Overall RSD from both studies | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of L-803,087 that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentration.
Table 6: Illustrative LOD and LOQ Data
| Parameter | Estimated Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Table 7: Illustrative Robustness Study Parameters
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase pH | ± 0.1 |
| Wavelength | ± 2 nm |
Expected Outcome: The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the robustness of the method.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the gold standard for routine quality control of small molecules like L-803,087, other techniques may be considered for specific applications.
Table 8: Comparison of Analytical Techniques for L-803,087
| Technique | Advantages | Disadvantages | Typical Application |
| RP-HPLC with UV Detection | Robust, reliable, cost-effective, widely available. | Lower sensitivity compared to mass spectrometry, may not be suitable for complex matrices without extensive sample preparation. | Routine quality control, purity assessment, and content uniformity. |
| LC-MS/MS | High sensitivity and selectivity, can provide structural information. | Higher cost of instrumentation and maintenance, more complex method development. | Bioanalysis (quantification in plasma or tissues), impurity identification. |
| Chiral HPLC | Can separate enantiomers and diastereomers. | Method development can be challenging, requires specialized chiral columns. | Enantiomeric purity determination, analysis of stereoisomers.[6][7] |
| Quantitative NMR (qNMR) | Primary analytical method, no need for a reference standard of the same compound. | Lower sensitivity than HPLC, requires specialized equipment and expertise. | Purity determination of reference standards.[8] |
Conclusion
The validation of an HPLC method for the quantification of L-803,087 is a critical step in its development and application. By systematically evaluating the specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness of the method, a high degree of confidence in the analytical results can be achieved. The proposed reversed-phase HPLC method, when fully validated according to ICH and FDA guidelines, will provide a reliable and robust tool for the quality control and research of this promising therapeutic agent. This guide serves as a comprehensive roadmap for researchers and analytical scientists to establish a scientifically sound and defensible analytical procedure for L-803,087.
References
-
Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development. (2015). ResearchGate. Retrieved from [Link]
-
Rapid analysis of somatostatin in pharmaceutical preparations by HPLC with a micropellicular reversed-phase column. (n.d.). PubMed. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
-
[Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. (n.d.). ResearchGate. Retrieved from [Link]
-
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). PubMed Central. Retrieved from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). PubMed. Retrieved from [Link]
-
Multi-Chiral Centre Pharmaceutical Profiling. (2020). LCGC International. Retrieved from [Link]
-
Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain. (2019). PubMed Central. Retrieved from [Link]
-
Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. (2022). Semantic Scholar. Retrieved from [Link]
-
FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. (n.d.). ECA Academy. Retrieved from [https://www.gmp-navigator.com/files/guid GMPs/FDA/valchrom.pdf]([Link] GMPs/FDA/valchrom.pdf)
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2022). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cetjournal.it [cetjournal.it]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
